15(S)-Fluprostenol
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-HBWANGNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73307-38-7 | |
| Record name | 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a modern and efficient chemoenzymatic synthesis pathway for 15(S)-Fluprostenol, a potent prostaglandin (B15479496) analogue. The synthesis leverages key strategic reactions, including a biocatalytic stereoselective reduction, to achieve high stereopurity in the final active pharmaceutical ingredient. This document outlines the starting materials, key intermediates, and detailed experimental protocols for the core synthetic steps.
Introduction
This compound is a synthetic analogue of prostaglandin F2α (PGF2α) characterized by a trifluoromethylphenoxy group in its ω-side chain. This structural modification enhances its metabolic stability and potency as a selective FP receptor agonist. It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. The synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters, requiring precise stereochemical control throughout the synthetic sequence. This guide details a convergent and stereocontrolled chemoenzymatic approach.
Overall Synthesis Strategy
The synthesis of this compound is approached through a convergent strategy, starting from the well-established Corey lactone diol. The core cyclopentane (B165970) ring with the requisite stereochemistry is elaborated by the sequential addition of the ω- and α-side chains. A key feature of this pathway is the use of a ketoreductase (KRED) to stereoselectively install the critical (S)-hydroxyl group at the C-15 position.
The logical flow of the synthesis is depicted below:
Mechanism of action of 15(S)-Fluprostenol on FP receptors
An In-depth Technical Guide on the Mechanism of Action of 15(S)-Fluprostenol on the Prostaglandin (B15479496) F (FP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent synthetic analog of Prostaglandin F₂α (PGF₂α), exerts its biological effects primarily through the activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. This guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the FP receptor. It covers receptor binding affinity, the canonical Gq signaling cascade, and downstream cellular responses. Furthermore, this document provides detailed methodologies for the key experimental assays used to characterize this interaction, supported by quantitative data and visual diagrams of the signaling pathways and experimental workflows.
Introduction to the FP Receptor and this compound
The prostaglandin F receptor, or FP receptor, is a class A rhodopsin-like GPCR that is the principal target for the endogenous ligand PGF₂α.[1][2] FP receptors are widely expressed in various tissues, including the female reproductive system, and are critically involved in physiological processes such as luteolysis and parturition.[2] From a therapeutic standpoint, the FP receptor is a major target for ocular hypotensive drugs used in the treatment of glaucoma.[3][4][5]
This compound is a selective and high-affinity agonist for the FP receptor.[6][7] Structurally similar to PGF₂α, its modifications, including the 15-fluoro substitution, confer enhanced potency and stability.[8] Its primary therapeutic application, often in a prodrug form like Travoprost, is to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[4][9] Understanding its precise mechanism of action is crucial for the development of novel therapeutics targeting the FP receptor.
Receptor Binding and Functional Potency
The interaction of this compound with the FP receptor is characterized by high affinity and selectivity. The affinity is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays, while functional potency is measured by the half-maximal effective concentration (EC₅₀) in cell-based signaling assays.
Data Presentation: Binding Affinity and Potency
The following tables summarize the quantitative parameters for (+)-Fluprostenol (the active acid form of Travoprost, which is closely related to this compound) and other relevant FP receptor agonists.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| (+)-Fluprostenol (Travoprost acid) | FP | 35 ± 5 | [6][7] |
| DP | 52,000 | [6][7] | |
| EP₁ | 9,540 | [6][7] | |
| EP₃ | 3,501 | [6][7] | |
| EP₄ | 41,000 | [6][7] | |
| IP | >90,000 | [6][7] | |
| TP | 121,000 | [6][7] | |
| PGF₂α | FP | 98 ± 9 | [3] |
| Latanoprost acid | FP | 98 | [6][7] |
| Bimatoprost acid | FP | 83 | [6][7] |
Table 1: Comparative binding affinities of various prostaglandins (B1171923) for the FP receptor and other prostanoid receptors. (+)-Fluprostenol demonstrates high affinity and selectivity for the FP receptor.
| Compound | Cell Type / Assay | Functional Potency (EC₅₀, nM) | Reference |
| (+)-Fluprostenol (Travoprost acid) | Human Ciliary Muscle (PI Turnover) | 1.4 | [6][7] |
| Human Trabecular Meshwork (PI Turnover) | 3.6 | [6][7] | |
| Mouse Fibroblasts (PI Turnover) | 2.6 | [6][7] | |
| PGF₂α | Adipocyte Precursors (Differentiation Inhibition, IC₅₀) | 10 | [10] |
| Fluprostenol (B1673476) | Adipocyte Precursors (Differentiation Inhibition, IC₅₀) | 0.3 - 1 | [10] |
Table 2: Functional potency of FP receptor agonists in various cell-based assays. PI turnover refers to phosphoinositide turnover, a direct measure of Gq pathway activation.
Mechanism of Action: Signaling Pathways
Canonical Gq/G₁₁ Signaling Pathway
The primary mechanism of action for this compound at the FP receptor is through the activation of the Gαq/11 family of heterotrimeric G-proteins.[2][11] This initiates a well-defined signaling cascade:
-
Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLCβ Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates Phospholipase Cβ (PLCβ).[12][13]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14][15]
-
Downstream Effects:
-
IP₃ and Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[12][15]
-
DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[14][15]
-
This cascade leads to various cellular responses, including smooth muscle contraction, modulation of gene expression, and changes in cell morphology.[9][11]
Non-Canonical Signaling Pathways
Beyond the canonical Gq pathway, FP receptor activation can also initiate other signaling events. Evidence suggests coupling to G₁₂/₁₃ proteins, leading to the activation of the small GTPase Rho.[11] The Rho-Rho kinase (ROCK) pathway is involved in actin stress fiber formation and cell shape changes, which may contribute to the effects of FP agonists on trabecular meshwork cells and aqueous humor outflow.[11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor. Tissues or cells are homogenized in a cold lysis buffer, followed by differential centrifugation to pellet the membranes.[16][17] The final pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).[16]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[16] Each well contains:
-
Receptor membranes (e.g., 50-120 µg protein for tissue).[16]
-
A fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]-PGF₂α).
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[16]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[16]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding. The resulting specific binding data are plotted against the log concentration of the competitor to generate a competition curve. The IC₅₀ value is determined and then converted to a Kᵢ value using the Cheng-Prusoff equation.[16]
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in cytosolic Ca²⁺ following FP receptor activation, providing a direct readout of the Gq pathway.
Methodology:
-
Cell Culture: Adherent cells expressing the FP receptor are seeded into black-walled, clear-bottomed 96- or 384-well plates and cultured overnight.[18][19]
-
Dye Loading: The cell growth medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[19][20][21] The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescently active form.
-
Compound Addition: The plate is placed in a fluorescence plate reader with integrated fluidics (e.g., a FlexStation or FLIPR).[18][21] A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.
-
Signal Detection: Fluorescence intensity is monitored kinetically over time (e.g., Ex/Em = 490/525 nm for Fluo-4).[19] Agonist binding triggers IP₃ production and subsequent Ca²⁺ release, causing a rapid increase in the dye's fluorescence.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ value is determined.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay quantifies the production of IP₃, a key second messenger in the Gq pathway. As IP₃ has a very short half-life, modern assays often measure the accumulation of its more stable downstream metabolite, inositol monophosphate (IP₁), in the presence of an inhibitor like lithium chloride (LiCl).[22][23][24][25]
Methodology (IP-One HTRF Assay):
-
Cell Stimulation: Cells expressing the FP receptor are incubated with the agonist (this compound) in the presence of LiCl, which blocks the degradation of IP₁, causing it to accumulate.[23][24]
-
Cell Lysis: After incubation, cells are lysed to release the accumulated intracellular IP₁.
-
HTRF Detection: The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[23][25] The cell lysate is mixed with two detection reagents:
-
An anti-IP₁ antibody labeled with a donor fluorophore (Europium cryptate).
-
An IP₁ analog labeled with an acceptor fluorophore (d2).
-
-
Signal Measurement: In the absence of cellular IP₁, the antibody binds the IP₁-d2 analog, bringing the donor and acceptor into close proximity and generating a high HTRF signal. IP₁ produced by the cells competes with the IP₁-d2 for antibody binding, reducing the HTRF signal.[23] The signal is inversely proportional to the amount of IP₁ produced.
-
Data Analysis: A standard curve is used to convert the HTRF signal to the concentration of IP₁. Dose-response curves are generated by plotting IP₁ concentration against agonist concentration to determine the EC₅₀.
Conclusion
This compound is a highly potent and selective agonist of the prostaglandin FP receptor. Its mechanism of action is primarily driven by the activation of the Gαq/PLCβ/IP₃ signaling cascade, leading to a robust increase in intracellular calcium. This activity can be precisely quantified using a combination of radioligand binding, calcium mobilization, and inositol phosphate accumulation assays. A thorough understanding of this mechanism, supported by the detailed experimental protocols provided herein, is fundamental for the rational design and development of new therapeutics targeting the FP receptor and its associated pathways.
References
- 1. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15-Fluoro prostaglandin FP agonists: a new class of topical ocular hypotensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. CALCIUM STAINING PROTOCOL [protocols.io]
- 21. labs.pbrc.edu [labs.pbrc.edu]
- 22. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Prostaglandin Analog: A Technical Guide to the Discovery and Historical Development of Fluprostenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol (B1673476), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), has carved a significant niche in both veterinary and human medicine. Its potent luteolytic activity has made it an invaluable tool in veterinary reproductive management, while its ocular hypotensive effects, realized through its prodrug form, travoprost (B1681362), have become a cornerstone in the treatment of glaucoma. The journey of fluprostenol from a laboratory curiosity to a clinical mainstay is a compelling narrative of meticulous chemical synthesis, stereochemical exploration, and pharmacological characterization. This in-depth technical guide delineates the discovery and historical development of fluprostenol isomers, with a focus on the stereoselective synthesis, pharmacological evaluation, and the elucidation of its mechanism of action.
The Dawn of Prostaglandin Analogs and the Emergence of Fluprostenol
The story of fluprostenol is intrinsically linked to the broader history of prostaglandin research. Following the initial discovery of prostaglandins (B1171923) in the 1930s and their structural elucidation in the 1960s, a surge of interest in synthesizing analogs with enhanced potency, stability, and therapeutic selectivity ensued. PGF2α, with its potent effects on smooth muscle and the corpus luteum, was a prime candidate for analog development.
Fluprostenol, chemically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid, emerged from this era of intense research. It is an organofluorine compound where the pentyl group of PGF2α is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[1] This structural modification confers enhanced metabolic stability and potent agonist activity at the prostaglandin F receptor (FP receptor).[2]
The Critical Role of Stereochemistry: Unraveling the Isomers of Fluprostenol
The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. Fluprostenol possesses several chiral centers, giving rise to a number of possible stereoisomers. The historical development of fluprostenol, therefore, necessitated a thorough investigation into the synthesis and pharmacological activity of its various isomers to identify the most potent and therapeutically relevant form.
It was discovered that the biological activity of fluprostenol resides almost exclusively in its dextrorotatory enantiomer, (+)-fluprostenol . This enantiomer is the biologically active free acid that results from the hydrolysis of its isopropyl ester prodrug, travoprost, by esterases in the cornea.[1] The IUPHAR/BPS Guide to PHARMACOLOGY explicitly notes that the INN-assigned fluprostenol is a racemic mixture, but the biologically more active enantiomer is the one with the specific stereochemistry shown in its entry.
Stereoselective Synthesis: The Corey Lactone as a Cornerstone
The synthesis of prostaglandins in a stereocontrolled manner has been a significant challenge in organic chemistry. The landmark work of E.J. Corey in developing a synthetic route to prostaglandins, utilizing a key bicyclic intermediate known as the Corey lactone , provided a foundational strategy for accessing these complex molecules with the correct stereochemistry.[3][4][5] This approach has been widely adapted for the synthesis of various prostaglandin analogs, including fluprostenol.[3][4]
A unified chemoenzymatic synthesis approach has been reported for a range of prostaglandins, including fluprostenol.[6] This method often starts from a readily available bicyclic ketone and employs key enzymatic steps, such as Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and ketoreductase (KRED)-catalyzed diastereoselective reduction, to establish the critical stereocenters with high enantiomeric and diastereomeric purity.[3][6] The synthesis culminates in the attachment of the α- and ω-side chains to the cyclopentane (B165970) core.[6]
Pharmacological Profile: The Potency and Selectivity of (+)-Fluprostenol
The therapeutic efficacy of fluprostenol is a direct consequence of its potent and selective interaction with the FP receptor. Extensive pharmacological studies have been conducted to characterize the binding affinity and functional activity of (+)-fluprostenol.
Quantitative Comparison of Prostaglandin Analogs
The following tables summarize the quantitative data on the binding affinity and functional potency of (+)-fluprostenol (travoprost acid) in comparison to other prostaglandin analogs.
Table 1: Binding Affinity (Ki, nM) of Prostaglandin Analogs at Prostanoid Receptors [7]
| Compound | FP Receptor | DP Receptor | EP1 Receptor | EP3 Receptor | EP4 Receptor | IP Receptor | TP Receptor |
| (+)-Fluprostenol | 35 ± 5 | 52,000 | 9,540 | 3,501 | 41,000 | >90,000 | 121,000 |
| Latanoprost acid | 98 | >100,000 | 1,190 | 11,200 | >100,000 | >100,000 | >100,000 |
| Bimatoprost acid | 83 | >100,000 | 95 | 387 | >100,000 | >100,000 | >100,000 |
Table 2: Functional Agonist Potency (EC50, nM) of Prostaglandin Analogs at the FP Receptor (Phosphoinositide Turnover Assay) [7]
| Cell Type | (+)-Fluprostenol | Latanoprost acid | Bimatoprost acid |
| Human Ciliary Muscle | 1.4 | 32 | 2.8 |
| Human Trabecular Meshwork | 3.6 | 124 | 3.8 |
| Mouse Fibroblasts | 2.6 | - | - |
| Rat Aortic Smooth Muscle | 2.6 | - | - |
As evidenced by the data, (+)-fluprostenol exhibits high affinity and selectivity for the FP receptor.[7] Its potency in functional assays, particularly in relevant ocular tissues like the ciliary muscle and trabecular meshwork, underscores its efficacy as an ocular hypotensive agent.[7]
Mechanism of Action: Elucidating the FP Receptor Signaling Pathway
Fluprostenol exerts its biological effects by acting as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9] The activation of the FP receptor by fluprostenol initiates a cascade of intracellular signaling events.
The FP receptor is primarily coupled to the Gq family of G proteins.[8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic Ca2+ concentration.[8][9][10] This elevation in intracellular calcium is a key event that triggers various downstream cellular responses, including smooth muscle contraction and the modulation of gene expression.[10]
Fluprostenol-induced FP receptor signaling pathway.
Experimental Protocols
The characterization of fluprostenol isomers has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the development and analysis of fluprostenol.
Stereoselective Synthesis of (+)-Fluprostenol (Illustrative Workflow based on Corey Lactone approach)
The stereoselective synthesis of (+)-fluprostenol is a multi-step process that requires precise control of stereochemistry at each stage. The following workflow provides a generalized overview based on the widely adopted Corey lactone strategy.
Generalized workflow for stereoselective synthesis.
Detailed Methodologies:
-
Stereoselective Baeyer-Villiger Oxidation: A bicyclic ketone precursor is subjected to oxidation using a Baeyer-Villiger monooxygenase (BVMO) to stereoselectively introduce the lactone functionality, yielding the Corey lactone with high enantiomeric excess.[3][6]
-
Synthesis of the ω-Side Chain: The ω-side chain containing the 3-(trifluoromethyl)phenoxy group is synthesized separately. This often involves multiple steps to create the correct carbon skeleton and stereochemistry.
-
Diastereoselective Reduction: A key enone intermediate in the ω-side chain is reduced using a ketoreductase (KRED) to establish the desired (R)-configuration of the hydroxyl group at C-15 (prostaglandin numbering).[3][6]
-
Attachment of the ω-Side Chain: The synthesized ω-side chain is attached to the Corey lactone intermediate, typically via a Horner-Wadsworth-Emmons olefination.[3][6]
-
Attachment of the α-Side Chain: Following modification of the lactone, the α-side chain is introduced, often through a Wittig reaction, to complete the prostaglandin skeleton.[6]
-
Purification: Each intermediate and the final product are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chiral Separation of Fluprostenol Enantiomers by HPLC
The separation of the (+) and (-) enantiomers of fluprostenol is crucial for their individual pharmacological evaluation and for ensuring the enantiomeric purity of the final drug product.
Protocol:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Chiral Stationary Phase (CSP): A chiral column, such as a Chiralcel OD-RH, is employed. These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.[11][12]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate) at a specific pH. The exact composition is optimized to achieve baseline resolution of the enantiomers.[11][12]
-
Detection: The enantiomers are detected by their UV absorbance at a specific wavelength (e.g., 210 nm or 274 nm).[11]
-
Quantification: The peak areas of the two enantiomers are used to determine their relative proportions and to quantify the enantiomeric excess (ee) of a sample.
Measurement of Intracellular Calcium Mobilization
This assay is used to determine the functional potency of fluprostenol isomers at the FP receptor.
Workflow for intracellular calcium mobilization assay.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the human FP receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][13][14] These dyes exhibit a change in their fluorescence properties upon binding to calcium.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the fluprostenol isomer to be tested.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a fluorescence microscope.[13][14]
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. The data is used to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated.[13]
Phosphoinositide Turnover Assay
This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, providing a quantitative measure of FP receptor activation.
Protocol:
-
Cell Labeling: Cells expressing the FP receptor are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the fluprostenol isomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction and Separation: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of each fraction is measured by liquid scintillation counting.
-
Data Analysis: The total amount of [3H]inositol phosphates produced is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The discovery and development of fluprostenol isomers represent a triumph of medicinal chemistry and pharmacology. The journey from understanding the fundamental biology of prostaglandins to the rational design and stereoselective synthesis of a highly potent and selective analog has had a profound impact on both veterinary and human health. The elucidation of the critical role of stereochemistry, with the identification of (+)-fluprostenol as the active enantiomer, was a pivotal moment in its development. The detailed understanding of its mechanism of action through the FP receptor signaling pathway has not only provided a basis for its therapeutic use but also continues to inform the development of new prostaglandin-based therapeutics. The experimental protocols outlined in this guide provide a framework for the continued exploration of prostaglandin pharmacology and the development of next-generation drugs targeting this important class of signaling molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
Structure-Activity Relationship of 15(S)-Fluprostenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is the active metabolite of the prodrug Travoprost, which is clinically used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[2][3] The biological activity of Fluprostenol is highly dependent on its stereochemistry, particularly at the C-15 hydroxyl group of the ω-chain. The naturally occurring and biologically active epimer is 15(R)-Fluprostenol, also known as (+)-Fluprostenol or Travoprost acid.[4] In contrast, 15(S)-Fluprostenol is the unnatural epimer and is known to possess significantly lower potency at the FP receptor.[5] This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, highlighting the critical role of the C-15 stereocenter in its pharmacological activity.
Core Structural Features and Stereochemistry
The core structure of Fluprostenol, like other PGF2α analogues, consists of a cyclopentane (B165970) ring with two side chains, an α-chain and an ω-chain. Several structural features are crucial for its high affinity and agonist activity at the FP receptor:
-
Cyclopentane Ring: The dihydroxy-substituted cyclopentane ring is a key feature for binding to the FP receptor.
-
α-Chain: The carboxylic acid at the terminus of the α-chain is essential for receptor interaction.
-
ω-Chain: The ω-chain contains a hydroxyl group at the C-15 position, which is a critical determinant of biological activity. The stereochemistry of this hydroxyl group dictates the potency of the molecule.
-
Fluorine Substitution: The trifluoromethylphenoxy group on the ω-chain contributes to the high potency and selectivity of Fluprostenol for the FP receptor.
The stereochemistry at the C-15 position of the ω-chain is paramount for the biological activity of Fluprostenol. The 15(R) configuration allows for optimal interaction with the binding pocket of the FP receptor, leading to potent agonism. Conversely, the 15(S) configuration, as found in this compound, results in a significant loss of potency.[5]
Quantitative Analysis of Biological Activity
Table 1: FP Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Ki (nM) |
| 15(R)-Fluprostenol (Travoprost acid) | FP | Human | Radioligand Binding | ~3.2 |
| This compound | FP | - | - | Significantly higher (Lower Affinity) |
Data for 15(R)-Fluprostenol is representative of values found in the literature for Travoprost acid. The value for this compound is a qualitative assessment based on available information.
Table 2: FP Receptor Functional Activity
| Compound | Assay Type | Cell Line | EC50 (nM) |
| 15(R)-Fluprostenol (Travoprost acid) | Calcium Mobilization | HEK293 | ~1.8 |
| This compound | - | - | Significantly higher (Lower Potency) |
Data for 15(R)-Fluprostenol is representative of values found in the literature for Travoprost acid. The value for this compound is a qualitative assessment based on available information.
Signaling Pathway of the FP Receptor
Fluprostenol exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq family of G proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of prostaglandin analogues like this compound.
FP Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand (e.g., [3H]-PGF2α)
-
Non-labeled PGF2α (for determining non-specific binding)
-
Test compound (this compound)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-FP cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, [3H]-PGF2α, and either buffer (for total binding), excess non-labeled PGF2α (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (this compound)
-
Reference agonist (e.g., 15(R)-Fluprostenol)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK293-FP cells into black, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound or reference agonist into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (concentration that produces 50% of the maximal response).
-
Phosphoinositide (IP) Turnover Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol phosphates.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium containing [3H]-myo-inositol
-
Assay buffer (e.g., HBSS with 10 mM LiCl)
-
Test compound (this compound)
-
Reference agonist (e.g., 15(R)-Fluprostenol)
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Culture HEK293-FP cells in medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add varying concentrations of the test compound or reference agonist and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
IP Extraction and Quantification:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Neutralize the samples and apply them to Dowex anion-exchange columns.
-
Wash the columns to remove free inositol and elute the total inositol phosphates.
-
Add scintillation cocktail to the eluate and quantify the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates produced as a function of compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Structure-Activity Relationship Summary
The available data strongly indicate that the stereochemistry at the C-15 position is a critical determinant of the biological activity of Fluprostenol at the FP receptor.
Caption: SAR of Fluprostenol C-15 Epimers.
-
15(R)-Fluprostenol ((+)-Fluprostenol/Travoprost acid): This epimer exhibits high affinity and potent agonist activity at the FP receptor. The (R) configuration of the C-15 hydroxyl group is optimal for binding to the receptor and inducing the conformational change required for Gq protein activation.
-
This compound: The inversion of the stereocenter at C-15 to the (S) configuration leads to a dramatic decrease in both binding affinity and functional potency.[5] This suggests that the spatial orientation of the C-15 hydroxyl group is crucial for key interactions within the FP receptor binding pocket. While it may still act as a very weak agonist, its activity is significantly diminished compared to the 15(R) epimer.
Conclusion
The structure-activity relationship of Fluprostenol is clearly defined by the stereochemistry at the C-15 position. While 15(R)-Fluprostenol is a potent and selective FP receptor agonist, this compound demonstrates significantly reduced biological activity. This underscores the high degree of stereoselectivity of the prostaglandin FP receptor. For researchers in drug development, this highlights the critical importance of precise stereochemical control during the synthesis of prostaglandin analogues to ensure the desired pharmacological profile. Further studies to obtain quantitative biological data for this compound would be beneficial for a more complete understanding of its interaction with the FP receptor.
References
- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Travoprost - Wikipedia [en.wikipedia.org]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
The Pharmacokinetic Profile and Metabolic Transformation of 15(S)-Fluprostenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and an isomer of the potent FP receptor agonist, fluprostenol (B1673476).[1] It is primarily recognized as the potential active metabolite of its isopropyl ester prodrug, which is investigated for its therapeutic effects, notably in ophthalmology for the reduction of intraocular pressure.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and metabolic fate of this compound, leveraging data from its closely related and more extensively studied enantiomer, (+)-Fluprostenol (the active metabolite of Travoprost), as a surrogate.
Pharmacokinetic Profile
The pharmacokinetic data for this compound is limited. However, extensive studies on its enantiomer, the active form of Travoprost (B1681362), provide valuable insights into its expected behavior in biological systems. Following topical administration, the isopropyl ester prodrug is rapidly hydrolyzed by esterases in the cornea to the biologically active free acid, fluprostenol.[3][4][5]
Absorption and Distribution
Upon topical ocular administration, fluprostenol demonstrates rapid absorption through the cornea.[1][3][6][7][8][9] Systemic exposure to the active free acid is minimal. In human studies with Travoprost, plasma concentrations of the free acid were often below the limit of quantification (0.01 ng/mL).[1][3][7][8][9] In subjects where the compound was quantifiable, the peak plasma concentrations (Cmax) were very low.[1][3][7][9]
Table 1: Pharmacokinetic Parameters of Fluprostenol (Active Metabolite of Travoprost) in Humans Following Topical Ocular Administration
| Parameter | Value | Reference(s) |
| Mean Peak Plasma Concentration (Cmax) | 0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL) | [1][3][7][9] |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3] |
| Plasma Half-life (t1/2) | Approximately 45 minutes (terminal elimination) | [1][3][6][7][10] |
| Urinary Excretion (as free acid) | < 2% of the topical dose within 4 hours | [1][3][7][10] |
Metabolic Fate
The metabolism of fluprostenol is a rapid and extensive process, leading to the formation of inactive metabolites. The primary metabolic pathways have been identified as beta-oxidation of the alpha (carboxylic acid) chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14-double bond.[1][2][3][6][7][11]
Key Metabolic Transformations:
-
Beta-Oxidation: The carboxylic acid side chain undergoes shortening, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[1][2][3][7]
-
Oxidation of the 15-Hydroxyl Group: This leads to the formation of the 15-keto metabolite.[12]
-
Reduction of the 13,14-Double Bond: This transformation also contributes to the inactivation of the molecule.[1][2][3][7]
-
Oxidation at C-9: This results in the formation of 9-keto fluprostenol.[9]
These metabolic conversions ensure the rapid inactivation and subsequent elimination of the active compound from the systemic circulation.
Signaling Pathway
This compound, like other PGF2α analogs, exerts its biological effects primarily through the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor.[6][7][8][10][13] The binding of fluprostenol to the FP receptor initiates a signaling cascade that is crucial for its therapeutic action, particularly in the eye where it leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[7]
The signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway.[10]
Figure 1: Simplified signaling pathway of Fluprostenol via the FP receptor.
Experimental Protocols
In Vivo Pharmacokinetic Studies
A general workflow for an in vivo pharmacokinetic study in an animal model (e.g., rabbit or non-human primate) would involve the following steps:
-
Animal Model Selection: Rabbits are a common model for ophthalmic drug studies due to their large eyes. Non-human primates are used for studies requiring closer physiological similarity to humans.
-
Drug Administration: A precise dose of this compound isopropyl ester is administered topically to the eye(s) of the test subjects.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240 minutes post-dose). Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. An internal standard (e.g., a deuterated analog of fluprostenol) is added before extraction for accurate quantification.[14]
-
Analytical Method: The concentration of this compound (the free acid) in the plasma extracts is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[14] This technique offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Figure 2: Generalized experimental workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Studies
In vitro metabolism studies are crucial for identifying metabolic pathways and potential drug-drug interactions.
-
Test System: Human liver microsomes or hepatocytes are commonly used as they contain the primary drug-metabolizing enzymes.
-
Incubation: this compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
-
Time-Course Analysis: Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify the chemical structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.
-
Enzyme Phenotyping: To identify the specific enzymes responsible for metabolism, recombinant human cytochrome P450 enzymes or specific chemical inhibitors can be used.
Conclusion
While specific pharmacokinetic data for this compound remains to be fully elucidated, the extensive information available for its enantiomer provides a robust framework for understanding its ADME properties. It is characterized by rapid absorption and conversion to the active free acid following topical administration, with minimal systemic exposure. The metabolism is extensive, leading to inactive metabolites that are rapidly cleared from the body. The biological effects are mediated through the FP receptor signaling pathway. Further studies focusing specifically on the 15(S) isomer are warranted to confirm these findings and explore any potential stereoselective differences in its pharmacokinetic and metabolic profile.
References
- 1. drugs.com [drugs.com]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Travoprost - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Travatan (Travoprost): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. ansm.sante.fr [ansm.sante.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 15(S)-Fluprostenol in Prostaglandin Research: A Technical Guide
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the unnatural C-15 epimer of (+)-Fluprostenol (the 15R epimer). While the 15(R) epimer, often referred to simply as Fluprostenol (B1673476), is a potent and well-characterized agonist of the prostaglandin F receptor (FP receptor), the 15(S) stereoisomer is significantly less active.[1][2] In prostaglandin research, this compound primarily serves as a crucial chemical tool. It is often used as a negative control or a comparator to its highly active 15(R) counterpart to investigate the stereo-specific requirements of FP receptor binding and activation. Understanding the dramatic difference in activity between these two epimers helps to elucidate the precise molecular interactions necessary for potent receptor agonism. Furthermore, this compound isopropyl ester is monitored as a potential impurity in the manufacturing of Travoprost (B1681362), an ophthalmic drug used to treat glaucoma, which is the isopropyl ester prodrug of the active (+)-Fluprostenol.[2]
Mechanism of Action and Signaling Pathway
The primary molecular target of Fluprostenol isomers is the prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[3] The biological activity of PGF2α and its analogs is mediated through the activation of this receptor. The FP receptor is predominantly coupled to the Gq class of G proteins.[4]
Upon agonist binding, such as by the active 15(R)-Fluprostenol, the FP receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a canonical downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.[5]
This signaling can further lead to the trans-activation of other pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway, influencing processes like cell proliferation.[4] this compound is expected to interact with this same pathway but with a much-reduced potency, making it a weak agonist.[1][2]
Quantitative Pharmacological Data
The significant difference in potency between the 15(R) and 15(S) epimers underscores the strict stereochemical requirements for FP receptor activation. While specific high-affinity binding data for this compound is not widely published, it is generally accepted that inversion of the stereochemistry at the C-15 position reduces potency by approximately 100-fold.[1] The tables below summarize key quantitative data for the active (+)-Fluprostenol (15R epimer) and its prodrug, Travoprost.
Table 1: Receptor Binding and Agonist Potency of (+)-Fluprostenol (15R Epimer)
| Parameter | Value | Cell/System | Reference |
| Ki | 49.9 nM | FP Receptor | |
| EC50 | 2.4 nM | FP Receptor | |
| IC50 | 98 ± 9 nM | FP Receptor | [6] |
Table 2: Functional Activity of (+)-Fluprostenol (15R Epimer) and its Prodrug
| Compound | Parameter | Value | Assay/Cell Line | Reference |
| (+)-Fluprostenol | EC50 (Ca²⁺ Mobilization) | 17.5 nM | Cloned Human Ocular FP Receptors | |
| EC50 (Ca²⁺ Mobilization) | 19.1 nM | Rat A7r5 Cells | ||
| EC50 (Ca²⁺ Mobilization) | 37.3 nM | Mouse 3T3 Cells | ||
| Fluprostenol Isopropyl Ester | EC50 (Phosphoinositide Turnover) | 40.2 nM | HEK293 cells (human ocular FP receptor) | [7] |
Key Experimental Protocols
The study of this compound and its role in prostaglandin research involves a variety of standard and specialized laboratory techniques. These protocols are designed to assess receptor binding, signal transduction, and physiological responses.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the FP receptor.
-
Objective: To measure the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor.
-
Materials:
-
Methodology:
-
Incubate a fixed concentration of radiolabeled ligand with the receptor preparation.
-
Add varying concentrations of the unlabeled test compound to compete for binding.
-
Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data is plotted as the percentage of specific binding versus the log concentration of the competitor, and the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist and trigger the Gq signaling cascade, resulting in calcium release.
-
Objective: To quantify the increase in cytosolic free calcium concentration following receptor activation.
-
Materials:
-
Methodology:
-
Load cultured cells with the Fura-2 AM dye, which becomes trapped inside the cells after hydrolysis by intracellular esterases.
-
Wash the cells to remove excess extracellular dye.
-
Stimulate the cells with various concentrations of the test agonist (e.g., this compound).
-
Measure the change in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.
-
Plot the peak calcium response against the log concentration of the agonist to determine the EC50 value.
-
Phosphoinositide (PI) Turnover Assay
This is another key functional assay that directly measures an early step in the Gq signaling pathway.
-
Objective: To quantify the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis.
-
Materials:
-
Cultured cells expressing the FP receptor (e.g., HEK293 cells).[7]
-
[³H]-myo-inositol for metabolic labeling of phosphoinositides.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatases and allow IPs to accumulate.
-
Anion exchange chromatography columns.
-
-
Methodology:
-
Label the cellular phosphoinositide pool by incubating cells with [³H]-myo-inositol for 24-48 hours.
-
Pre-treat cells with LiCl.
-
Stimulate the cells with the test agonist for a defined period.
-
Lyse the cells and stop the reaction with an acid (e.g., trichloroacetic acid).
-
Separate the radiolabeled inositol phosphates from free inositol and other components using anion exchange chromatography.
-
Quantify the radioactivity of the eluted IP fraction using a scintillation counter.
-
Plot the amount of [³H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.
-
Role in Research and Drug Development
The primary role of this compound in prostaglandin research is to serve as a tool for understanding structure-activity relationships (SAR). By comparing its near-absent activity with the high potency of its 15(R) epimer, researchers can:
-
Define Receptor Binding Pockets: The dramatic loss of activity helps to map the stereochemical constraints of the FP receptor's ligand-binding domain, suggesting that the orientation of the C-15 hydroxyl group is critical for high-affinity binding and/or receptor activation.
-
Validate Assay Specificity: In functional assays, this compound can be used as a negative control to ensure that the observed cellular response is specifically mediated by the FP receptor and not due to off-target effects.
-
Impurity Profiling: In the context of drug development, synthetic routes to Travoprost are designed to minimize the formation of the 15(S) epimer.[10] Its presence is monitored as a process-related impurity that could potentially reduce the overall efficacy of the final drug product.[2]
References
- 1. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 15(S)-Fluprostenol: Chemical Properties, Stability, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage conditions for 15(S)-Fluprostenol. The information herein is intended to support research, development, and handling of this prostaglandin (B15479496) F2α analogue. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Chemical Properties
This compound is a synthetic prostaglandin F2α analogue. It is the (S)-epimer of fluprostenol (B1673476) at the C-15 position. It is often studied in its free acid form or as its isopropyl ester prodrug, this compound isopropyl ester. The isopropyl ester is converted in vivo by endogenous esterases to the biologically active free acid.[1]
Table 1: Chemical and Physical Properties of this compound and its Isopropyl Ester
| Property | This compound | This compound Isopropyl Ester |
| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[2] | Isopropyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoate |
| Molecular Formula | C₂₃H₂₉F₃O₆[2][3] | C₂₆H₃₅F₃O₆[4][5] |
| Molecular Weight | 458.5 g/mol [2][3] | 500.6 g/mol [4][5] |
| CAS Number | 54276-24-3[2] | 1420791-14-5[4] |
| Appearance | A solution in ethanol[2] | A solution in ethanol[4] |
| UV max (in Ethanol) | 222, 277 nm[2] | 222, 280 nm[4] |
| Purity | ≥98%[2] | ≥98%[4] |
Table 2: Solubility Data
| Solvent | This compound Solubility | This compound Isopropyl Ester Solubility |
| DMF | 30 mg/mL[2] | 15 mg/mL[4] |
| DMSO | 20 mg/mL[2] | 10 mg/mL[4] |
| Ethanol (B145695) | 30 mg/mL[2] | 30 mg/mL[4] |
| PBS (pH 7.2) | 5 mg/mL[2] | 1 mg/mL (in 1:1 Ethanol:PBS)[4] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and activity of this compound.
Recommended Storage: For long-term storage, both this compound and its isopropyl ester should be stored at -20°C .[2][4] When stored as supplied in an organic solvent, they are stable for at least two years .[2][4]
Stability Profile: Prostaglandin F2α analogues, particularly in their ester forms, can be susceptible to degradation under various conditions. Key degradation pathways include hydrolysis of the ester group, oxidation, and epimerization.
-
Thermal Stability: Studies on the closely related compound travoprost (B1681362) (the 15(R)-epimer of fluprostenol isopropyl ester) show that it is stable at 27°C and 37°C.[3][6] However, at 50°C, degradation is observed at a rate of 0.46 μg/mL/day.[3][6] This suggests that elevated temperatures should be avoided for long-term storage.
-
Hydrolytic Stability: The ester linkage in this compound isopropyl ester is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, to yield the active free acid, this compound.[7] Aqueous solutions are generally not recommended for storage for more than one day.[8]
-
Oxidative Stability: Prostaglandins can be susceptible to oxidation.[9] Exposure to oxidizing agents should be minimized.
-
Photostability: Exposure to light, particularly UV radiation, can lead to degradation.[10] As a general precaution, the compound should be protected from light.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] The activation of the FP receptor initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Furthermore, FP receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This can occur through protein kinase A (PKA) dependent mechanisms. The signaling cascade can also involve the activation of the small G-protein Rho and the mTOR pathway, leading to downstream effects on cell growth and protein synthesis.
Experimental Protocols
The following sections outline general methodologies that can be adapted for the analysis of this compound.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification during stability studies.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is recommended. The gradient program should be optimized to achieve adequate separation of the parent compound from all degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (around 220 nm and 280 nm) should be employed.[2][4]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethanol or the mobile phase).
-
Dilute the sample to a final concentration within the linear range of the method.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1]
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.
Methodology:
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature or a slightly elevated temperature.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound or a solution to dry heat (e.g., 80°C) for a specified duration.
-
Dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
Solubility Determination
A standardized method to determine the aqueous solubility of a compound.
Methodology:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a known volume of the aqueous buffer (e.g., PBS pH 7.2) to achieve a final concentration that is expected to be above the solubility limit. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Equilibrate the suspension by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid moiety in this compound.
Methodology:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[12]
-
Accurately prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is an issue).[12]
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[12]
-
Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point of the titration. This can be identified from the inflection point of the first derivative of the titration curve.[12]
Conclusion
This technical guide provides essential information on the chemical properties, stability, storage, and analytical methodologies for this compound. Adherence to the recommended storage conditions is critical to ensure the long-term stability and integrity of this compound. The provided experimental protocols offer a foundation for researchers to develop and validate their own analytical methods for the characterization and quality control of this compound in various research and development settings.
References
- 1. ijrpas.com [ijrpas.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iagim.org [iagim.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
15(S)-Fluprostenol: A Comprehensive Technical Guide on its Role as a Potential Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 15(S)-Fluprostenol, the active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analogue, travoprost (B1681362). Travoprost is a widely prescribed topical medication for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its therapeutic efficacy is contingent upon its rapid in vivo hydrolysis to this compound, a potent and selective agonist of the prostaglandin F2α (FP) receptor. This document consolidates key quantitative data on receptor binding and functional activity, details established experimental protocols for its characterization, and visualizes the critical molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of ophthalmology, pharmacology, and drug development.
Introduction
Travoprost is a synthetic prostaglandin F2α analog that has been a cornerstone in the management of elevated intraocular pressure.[1] Structurally, it is an isopropyl ester prodrug, a modification that enhances its lipophilicity and facilitates its penetration through the cornea.[2] Following topical administration, corneal esterases rapidly hydrolyze travoprost to its biologically active free acid form, this compound, also known as travoprost acid.[2][3] It is this metabolite that acts as a full and highly selective agonist at the prostaglandin FP receptor.[1] The activation of FP receptors in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, the primary mechanism for its IOP-lowering effect.[4] Understanding the pharmacological profile and the underlying molecular mechanisms of this compound is paramount for the development of novel and improved glaucoma therapies.
Data Presentation: Quantitative Pharmacology
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound, establishing its profile as a potent and selective FP receptor agonist.
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| FP | 35 ± 5 |
| DP | 52,000 |
| EP1 | 9,540 |
| EP3 | 3,501 |
| EP4 | 41,000 |
| IP | > 90,000 |
| TP | 121,000 |
Data compiled from studies on [+]-fluprostenol.
Table 2: Functional Potency (EC50, nM) of this compound in Phosphoinositide Turnover Assays
| Cell Type | Functional Potency (EC50, nM) |
| Human Ciliary Muscle | 1.4 |
| Human Trabecular Meshwork | 3.6 |
| Mouse Fibroblasts | 2.6 |
| Rat Aortic Smooth Muscle | 2.6 |
Table 3: Pharmacokinetic Properties of this compound Following Topical Ocular Administration of Travoprost
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes |
| Peak Plasma Concentration (Cmax) | < 0.01 to 0.052 ng/mL |
| Plasma Half-life (t1/2) | Approximately 45 minutes |
Note: Plasma concentrations of the free acid are typically very low and often below the limit of quantification.[5]
Signaling Pathways and Metabolic Conversion
Metabolic Conversion of Travoprost to this compound
The prodrug travoprost is metabolically activated through hydrolysis of its isopropyl ester group by esterases present in the cornea. This enzymatic reaction yields the active metabolite, this compound, and isopropanol.
FP Receptor Signaling Pathway
This compound binds to and activates the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit.[6][7][8] This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]
Experimental Protocols
In Vitro Hydrolysis of Travoprost
This protocol is designed to assess the conversion of travoprost to this compound in ocular tissues.
-
Tissue Preparation: Obtain fresh ocular tissues (e.g., cornea, ciliary body) and dissect them into smaller pieces.[10] Weigh the tissue samples.
-
Incubation: Place the tissue samples in an incubation buffer (e.g., Glutathione-bicarbonated Ringer's solution, pH 7.4) at 37°C.[10]
-
Dosing: Add a known concentration of travoprost (e.g., 20 µM) to the incubation tubes.[10]
-
Sampling: Collect aliquots of the incubation medium at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Analyze the concentrations of both travoprost and this compound in the collected samples using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
-
Data Interpretation: Calculate the rate of hydrolysis by monitoring the disappearance of travoprost and the appearance of this compound over time, often normalized to the tissue weight.[10]
FP Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the FP receptor.
-
Receptor Source Preparation: Prepare cell membranes from a cell line expressing the FP receptor (e.g., HEK293 cells) or from relevant tissues (e.g., bovine corpus luteum).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled ligand that binds to the FP receptor, such as [3H]-PGF2α.
-
Competition Assay:
-
Incubate the receptor preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled FP receptor agonist.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation: Separate the bound and free radioligand using a method such as vacuum filtration through glass fiber filters.[11]
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the FP receptor and induce an intracellular calcium response.
-
Cell Culture: Culture a suitable cell line expressing the FP receptor (e.g., HEK293 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.[12]
-
Incubation: Incubate the cells to allow for dye uptake and de-esterification.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[12] The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a compound like this compound as an FP receptor agonist.
Conclusion
This compound is unequivocally the active metabolite of travoprost, responsible for its therapeutic effect in reducing intraocular pressure. Its high potency and selectivity for the FP receptor, coupled with its rapid formation from the prodrug in ocular tissues, underscore its importance in the clinical management of glaucoma. The data and protocols presented in this guide provide a robust framework for further research into the pharmacology of this compound and the development of next-generation ocular hypotensive agents. A thorough understanding of its mechanism of action and pharmacological profile is essential for optimizing therapeutic strategies and designing novel drugs with improved efficacy and safety profiles.
References
- 1. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Understanding the Stereochemistry of Fluprostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol (B1673476) is a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a high-affinity agonist for the prostaglandin F (FP) receptor.[1] Its biological activity is critically dependent on its specific stereochemical configuration. This technical guide provides an in-depth analysis of the stereochemistry of fluprostenol, detailing its stereoselective synthesis, the profound impact of its stereoisomers on biological function, and the experimental protocols used for its analysis and characterization. Quantitative data on its receptor affinity and functional potency are presented, alongside detailed workflows for its synthesis and chiral separation.
The Stereochemically Defined Structure of Fluprostenol
The biological efficacy of fluprostenol resides in a single, specific stereoisomer. The chemical structure is complex, featuring a cyclopentane (B165970) core with two aliphatic side chains and multiple chiral centers. The precise spatial arrangement of these functional groups is essential for high-affinity binding to the FP receptor.
The active enantiomer is (+)-Fluprostenol, with the following systematic IUPAC name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid.[1] This configuration dictates the orientation of the hydroxyl groups on the cyclopentane ring and the side chains, which is paramount for receptor interaction. While fluprostenol has been referred to as a racemic mixture in some contexts, its pharmacological activity is primarily attributed to the (+)-enantiomer, which is expected to be twice as potent as a racemic mixture.[1][2] The existence of multiple stereoisomers necessitates highly controlled, stereoselective synthesis methods to produce the desired active pharmaceutical ingredient.[3][4]
Stereoselective Synthesis of Fluprostenol
Achieving the correct absolute and relative stereochemistry of fluprostenol's multiple chiral centers is a significant challenge in synthetic organic chemistry. Modern synthetic routes employ highly stereocontrolled reactions to build the complex molecular architecture.[5]
A common strategy involves the use of a key chiral intermediate, often derived from what is known as the Corey lactone.[5] Chemoenzymatic approaches have proven particularly effective, utilizing enzymes to set critical stereocenters with high fidelity.[6] Key transformations include Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and ketoreductase (KRED)-catalyzed diastereoselective reduction of enones to establish the correct configurations under mild conditions.[6]
Below is a generalized workflow illustrating a modern chemoenzymatic approach to prostaglandin synthesis, adaptable for fluprostenol.
Caption: Generalized stereoselective synthesis workflow for Fluprostenol.
Stereospecific Biological Activity and Pharmacology
Fluprostenol functions as a potent and selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[2][7] The interaction between fluprostenol and the FP receptor is highly stereospecific; the precise three-dimensional structure of (+)-fluprostenol fits into the receptor's binding pocket, initiating a downstream signaling cascade. Other stereoisomers lack this precise fit and are significantly less active or inactive.[8][9]
Upon binding, the fluprostenol-FP receptor complex activates a Gq protein, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[11] This increase in intracellular calcium is a hallmark of FP receptor activation and mediates the drug's physiological effects, such as the reduction of intraocular pressure in the eye.[7][12]
Caption: FP receptor signaling pathway activated by (+)-Fluprostenol.
Quantitative Analysis of Biological Activity
Table 1: Biological Activity of (+)-Fluprostenol
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Receptor Binding Affinity | |||
| Kᵢ | Human FP Receptor | 49.9 nM | |
| IC₅₀ (vs. PGF2α) | Human FP Receptor | 3.5 nM | [2] |
| IC₅₀ (vs. PGF2α) | Rat FP Receptor | 7.5 nM | [2] |
| Functional Potency | |||
| EC₅₀ | FP Receptor | 2.4 nM | |
| EC₅₀ (Ca²⁺ Mobilization) | Cloned Human Ocular FP Receptors | 17.5 nM | |
| EC₅₀ (Ca²⁺ Mobilization) | Rat A7r5 Cells | 19.1 nM | |
| EC₅₀ (Ca²⁺ Mobilization) | Mouse 3T3 Cells | 37.3 nM | |
| Other Activity |
| IC₅₀ (Adipose Differentiation) | Rat Adipose Precursor Cells | 0.03 - 0.1 nM |[2] |
Experimental Protocols
Protocol: Chiral HPLC Separation of Fluprostenol Isomers
The analytical separation of prostaglandin enantiomers is essential for quality control and stereochemical analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[13][14] The following is a representative protocol adapted from methodologies for similar prostaglandins (B1171923) like cloprostenol (B1669231).[15][16]
Objective: To resolve and quantify the enantiomers of fluprostenol.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralcel OD-RH (or similar cellulose-based CSP)
Mobile Phase:
-
Acetonitrile and a buffered aqueous solution (e.g., 20mM sodium dihydrogenphosphate, pH adjusted to 3.0) are commonly used.[15] The ratio is optimized for resolution, typically in the range of 30:70 to 40:60 (v/v) Acetonitrile:Buffer.
Procedure:
-
Sample Preparation: Dissolve a fluprostenol standard (racemic or enantiomerically enriched) in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 20 - 25°C
-
Detection Wavelength: 220 nm or 275 nm (due to the phenoxy group)
-
Injection Volume: 10 - 20 µL
-
-
Analysis: Inject the sample onto the column. The two enantiomers will elute at different retention times. The peak area can be used to determine the enantiomeric excess (ee) of the sample. Baseline resolution (R > 1.5) should be targeted.[15]
Caption: Experimental workflow for chiral HPLC analysis of Fluprostenol.
Protocol: Intracellular Calcium Mobilization Assay
This functional assay measures the potency of fluprostenol by quantifying the increase in intracellular calcium following FP receptor activation.
Objective: To determine the EC₅₀ value of fluprostenol in a cell line expressing the FP receptor.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 cells or HEK293 cells transfected with the human FP receptor).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capability.
-
(+)-Fluprostenol stock solution and serial dilutions.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove culture medium and incubate cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of fluprostenol to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes). The binding of Ca²⁺ to the dye results in a change in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the fluprostenol concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
-
Conclusion
The stereochemistry of fluprostenol is not a mere structural detail but the fundamental determinant of its potent and specific biological activity. As a high-affinity agonist of the FP receptor, only the (+)-enantiomer possesses the correct three-dimensional structure required for effective receptor binding and signal transduction. The successful development and application of fluprostenol as a therapeutic agent are underpinned by sophisticated stereoselective synthesis and rigorous analytical methods to ensure stereochemical purity. This guide highlights the critical interplay between molecular chirality and pharmacological function, providing a technical foundation for researchers in prostaglandin science and drug development.
References
- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. fluprostenol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fluprostenol, 10 mg/mL in ethanol, 98% | C23H29F3O6 | CID 6436637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedgrid.com [biomedgrid.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 15(S)-Fluprostenol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol.[1] It is the potential active metabolite of this compound isopropyl ester.[1][2] As an FP receptor agonist, this compound is expected to modulate various cellular processes, although it is reported to have lower potency than its 15(R) epimer, fluprostenol.[1][2] FP receptor activation typically initiates the Gq protein signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. These notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, and detailed protocols for assessing its effects on cell proliferation and apoptosis.
Data Presentation: Quantitative Effects of FP Receptor Agonists
The following table summarizes the effective concentrations of fluprostenol, the more potent (15R)-isomer of this compound, in various in vitro systems. Researchers should consider that this compound is expected to be less potent, and therefore, higher concentrations may be required to achieve similar effects. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental setup.
| Compound | Cell Type | Assay | Effective Concentration | Observed Effect |
| Fluprostenol | Rat Adipose Precursor Cells | Adipose Differentiation | IC50: 3-10 x 10⁻¹¹ M | Inhibition of differentiation[3] |
| Fluprostenol Isopropyl Ester | HEK293 cells expressing human FP receptor | Phosphoinositide Turnover | EC50: 40.2 nM | Agonist activity[4] |
| Fluprostenol | Human and Rat FP Receptors | Radioligand Binding Assay | IC50: 3.5 nM (human), 7.5 nM (rat) | Inhibition of PGF2α binding |
Signaling Pathway of this compound
This compound exerts its biological effects through the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by FP receptor activation is the Gq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC). Downstream of this primary pathway, other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2) and the NF-κB pathway, can be activated, ultimately influencing cellular processes such as proliferation and apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Preparation of 15(S)-Fluprostenol Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a selective agonist for the prostaglandin F receptor (FP receptor). As the biologically active metabolite of its isopropyl ester prodrug, Travoprost, it is a critical compound in ophthalmic research, particularly in the development of therapies for glaucoma and ocular hypertension. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation of this compound solutions for various research applications. It includes information on solubility, stability, storage, and safety, along with step-by-step instructions for preparing stock and working solutions for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
Proper solvent selection is crucial for the preparation of this compound solutions. The solubility of this compound and its commonly used prodrug, this compound isopropyl ester, in various solvents is summarized below. It is recommended to first dissolve the compound in an organic solvent before making further dilutions in aqueous buffers to prevent precipitation.
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/mL[1] |
| DMSO | 20 mg/mL[1] | |
| Ethanol | 30 mg/mL[1] | |
| PBS (pH 7.2) | 5 mg/mL[1] | |
| This compound Isopropyl Ester | DMF | 15 mg/mL[2] |
| DMSO | 10 mg/mL[2] | |
| Ethanol | 30 mg/mL[2] | |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL[2] |
Storage and Stability
To ensure the integrity of this compound, proper storage is essential. Both the solid compound and its solutions in organic solvents should be stored under the following conditions:
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 2 years[1][2] |
| Stock Solutions in Organic Solvents | -20°C | Stable for at least 6 months in DMSO or DMF[3] |
| Aqueous Working Solutions | 2-8°C | Should be prepared fresh and used within 24 hours. Do not store aqueous solutions for more than one day.[3][4] |
Safety Precautions
Prostaglandin analogs like this compound are potent biologically active molecules and should be handled with care. The following safety precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols or dust.
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
Handling of Solid Compound: When weighing the solid compound, minimize the generation of dust.
-
Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.
-
Pregnant or Potentially Pregnant Individuals: Should handle prostaglandin analogs with extreme caution as they can have potent effects on reproductive physiology.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be used for subsequent dilutions for various experiments.
Materials:
-
This compound (solid, molecular weight: 458.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.585 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO to 4.585 mg of the compound.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Calculation:
Volume of DMSO (mL) = [Mass of this compound (mg) / 458.5 ( g/mol )] / 10 (mmol/L)
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol outlines the preparation of a working solution from the stock solution for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To achieve a low final concentration of DMSO, it is often necessary to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in sterile cell culture medium.
-
Pipette 990 µL of pre-warmed sterile cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Mix gently by pipetting up and down.
-
-
Final Dilution: Add the intermediate or stock solution to the final volume of cell culture medium to achieve the desired final concentration. For example, to prepare a final concentration of 1 µM in a 10 mL cell culture dish from a 100 µM intermediate solution:
-
Add 100 µL of the 100 µM intermediate solution to the 10 mL of cell culture medium in the dish.
-
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.
Example Final Concentrations for In Vitro Studies:
Based on published research with the related compound fluprostenol (B1673476), a common effective concentration for in vitro studies is in the micromolar range. A study on trabecular meshwork cells used fluprostenol at a concentration of 10⁻⁶ M (1 µM).
Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies
This protocol provides a general guideline for preparing a dosing solution of this compound for administration to animals. The choice of vehicle is critical and should be non-toxic and compatible with the route of administration.
Materials:
-
This compound (solid)
-
Vehicle components: DMSO, Polyethylene glycol 300 (PEG300), Tween 80, and Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare Vehicle: A commonly used vehicle for prostaglandin analogs in in vivo studies consists of a mixture of solvents to ensure solubility and stability. A suggested vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Dissolve this compound:
-
First, dissolve the required amount of this compound in DMSO.
-
Add the PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the saline to the mixture and vortex or sonicate until a clear solution is obtained.
-
-
Sterilization: If required for the route of administration (e.g., intravenous injection), the final dosing solution should be sterile-filtered through a 0.22 µm syringe filter.
-
Administration: The dosing solution should be administered to the animals according to the approved experimental protocol.
Example Dosing for In Vivo Studies:
While specific doses for this compound may vary depending on the animal model and research question, studies with the prodrug fluprostenol isopropyl ester have used topical doses in the range of 0.01 to 0.3 µg. For systemic administration, dose-response studies are recommended to determine the optimal dose.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade that is primarily mediated through the Gq alpha subunit.
Caption: FP Receptor Signaling Pathway
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates the general workflow for preparing this compound solutions for research applications.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Determining 15(S)-Fluprostenol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, the active acid form of the prodrug Travoprost (B1681362), is a potent and selective synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).[1] It is a high-affinity agonist for the Prostaglandin F2α receptor, also known as the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including uterine contraction, intraocular pressure regulation, and inflammation.[2][3] Consequently, in vitro assays designed to quantify the binding and functional activity of this compound are essential for drug discovery, pharmacology research, and quality control.
These application notes provide an overview of the primary in vitro assays used to characterize the activity of this compound, including detailed protocols for receptor binding and calcium mobilization assays.
Mechanism of Action: FP Receptor Signaling
This compound exerts its effects by binding to and activating the FP receptor. The FP receptor primarily couples to the Gq/11 family of G proteins.[2][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][5] This transient increase in intracellular calcium concentration activates various downstream signaling cascades, leading to the physiological response. Additionally, the FP receptor has been shown to couple to G12/G13 to activate the Rho pathway and to Gi to activate the Raf/MEK/MAP kinase pathway.[2]
Key In Vitro Assays
The primary in vitro assays for determining this compound activity can be categorized into two main types:
-
Receptor Binding Assays: These assays measure the direct interaction of this compound with the FP receptor, providing data on its binding affinity (Ki) and selectivity.
-
Functional Assays: These assays quantify the biological response initiated by the binding of this compound to the FP receptor. They are crucial for determining the potency (EC50) and efficacy of the compound. Common functional assays include:
-
Calcium Mobilization Assays: Measure the transient increase in intracellular calcium, a direct consequence of Gq pathway activation.[5]
-
Phosphoinositide (PI) Turnover Assays: Quantify the accumulation of inositol phosphates (IPs), the products of PLC activity.[1][6]
-
Reporter Gene Assays: Measure the transcriptional activation of a reporter gene linked to a response element downstream of the signaling cascade.
-
Data Presentation: Quantitative Activity of this compound
The following tables summarize the reported in vitro activity of this compound (also referred to as Travoprost acid or (+)-Fluprostenol) at the FP receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Travoprost acid | Human FP | Bovine Corpus Luteum | [3H]AL-5848 | 35 ± 5 | [1] |
| (+)-Fluprostenol | Human FP | - | - | 49.9 |
Table 2: Functional Potency (EC50)
| Assay Type | Cell Line / Tissue | Species | EC50 (nM) | Reference |
| Phosphoinositide Turnover | Human Ciliary Muscle Cells | Human | 1.4 | [1] |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | Human | 3.6 | [1] |
| Phosphoinositide Turnover | Mouse Fibroblasts (3T3) | Mouse | 2.6 | [1] |
| Phosphoinositide Turnover | Rat Aortic Smooth Muscle Cells | Rat | 2.6 | [1] |
| Phosphoinositide Turnover | HEK293 cells expressing human FP receptor | Human | 40.2 | [6] |
| Calcium Mobilization | Cloned Human Ocular FP Receptors | Human | 17.5 | |
| Calcium Mobilization | Rat A7r5 Cells | Rat | 19.1 | |
| Calcium Mobilization | Mouse 3T3 Cells | Mouse | 37.3 | |
| Functional Assay (unspecified) | - | - | 2.4 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the FP receptor using a competition binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand, such as [3H]AL-5848 ([3H]9β-(+)-Fluprostenol), from the FP receptor.[7]
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing a high density of FP receptors (e.g., bovine corpus luteum, or a recombinant cell line like HEK293-FP).[7]
-
Radioligand: [3H]AL-5848 or [3H]PGF2α.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled FP receptor agonist (e.g., 10 µM PGF2α).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and Filtration Apparatus .
-
96-well plates .
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding Buffer.
-
Test compound (this compound at various concentrations) or vehicle for total binding, or non-specific binding control.
-
Radioligand (at a final concentration near its Kd, e.g., 1-5 nM [3H]AL-5848).
-
Cell membranes (add last to initiate the reaction; e.g., 20-50 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure the increase in intracellular calcium concentration following FP receptor activation by this compound. This is a common high-throughput screening (HTS) method.[5][8][9]
Objective: To determine the potency (EC50) of this compound by measuring the dose-dependent increase in intracellular calcium in cells expressing the FP receptor.
Materials:
-
Cells: Adherent cells stably or transiently expressing the FP receptor (e.g., HEK293-FP, A7r5, 3T3).[1]
-
Cell Culture Medium .
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).[8][10]
-
Assay Buffer: (e.g., Krebs-Ringer-HEPES buffer containing 1.8 mM CaCl2).[8]
-
Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[5][8]
Procedure:
-
Cell Plating: The day before the assay, seed cells expressing the FP receptor into black-walled, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-20 minute incubation at room temperature to allow for complete de-esterification of the dye.[11] Note: Some commercial kits offer a no-wash formulation.[10]
-
-
Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in a separate plate (the "compound plate") at a concentration higher than the final desired concentration (e.g., 4x or 5x).
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
The instrument's integrated liquid handler will then automatically add the this compound dilutions from the compound plate to the cell plate.
-
Immediately following the compound addition, the instrument will measure the change in fluorescence over time (kinetic read) for 1-3 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. caymanchem.com [caymanchem.com]
- 7. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying 15(S)-Fluprostenol in Glaucoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, the active form of the prostaglandin (B15479496) F2α analogue Travoprost (B1681362), is a potent ocular hypotensive agent widely used in the management of glaucoma. Its primary mechanism of action is to reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor. This document provides detailed application notes and experimental protocols for utilizing various animal models to study the efficacy and mechanism of action of this compound in glaucoma research.
Prostaglandin analogues like this compound are first-line therapies for glaucoma due to their significant IOP-lowering effects and once-daily dosing regimen.[1] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and physiological effects. These models allow for controlled investigation of drug efficacy, mechanism of action, and potential side effects before clinical trials in humans.
Recommended Animal Models
A variety of animal models are employed to recapitulate the pathophysiology of glaucoma and assess the effects of therapeutic agents. The choice of model depends on the specific research question, anatomical and physiological similarities to humans, and practical considerations such as cost and handling.
Non-Human Primates (e.g., Cynomolgus Monkey)
Non-human primates are considered the gold standard for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, particularly the trabecular meshwork and uveoscleral outflow pathways.[2]
Rabbits
Rabbits are frequently used due to their larger eye size, which facilitates surgical manipulations and repeated IOP measurements. However, their aqueous humor dynamics and response to some drugs can differ from humans.
Dogs (e.g., Beagle)
Certain breeds of dogs, like the Beagle, have a genetic predisposition to glaucoma, making them a valuable naturally occurring model for studying the chronic progression of the disease and the long-term effects of medications.[3]
Rodents (Rats and Mice)
Rodents are widely used due to their low cost, short breeding cycles, and the availability of genetic modifications. They are particularly useful for large-scale screening and mechanistic studies.[4] However, there are anatomical differences, such as the absence of a well-defined lamina cribrosa in mice, that should be considered.
Quantitative Data Summary
The following tables summarize the quantitative data on the IOP-lowering effects of Travoprost (the isopropyl ester prodrug of this compound) in various animal models.
Table 1: Effect of Travoprost on Intraocular Pressure (IOP) in Ocular Hypertensive Monkeys
| Animal Model | Drug Concentration and Dosing | Peak IOP Reduction (%) | Reference |
| Ocular Hypertensive Monkey | 0.1 µg Travoprost (b.i.d.) | 22.7% | [5] |
| Ocular Hypertensive Monkey | 0.3 µg Travoprost (b.i.d.) | 28.6% | [5] |
Table 2: Effect of Travoprost on Intraocular Pressure (IOP) in Glaucomatous Beagles
| Dosing Schedule | Mean IOP Change from Baseline (mmHg) ± SEM (Day 5) | Reference |
| 0.004% Travoprost once daily (a.m.) | 24.7 ± 3.1 | [3] |
| 0.004% Travoprost once daily (p.m.) | 24.2 ± 2.3 | [3] |
| 0.004% Travoprost twice daily (a.m. and p.m.) | 28.5 ± 2.2 | [3] |
Signaling Pathways
This compound exerts its effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor triggers downstream signaling cascades in the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.
Uveoscleral Outflow Pathway
The primary mechanism of IOP reduction by this compound is through the enhancement of the uveoscleral outflow pathway.[6] This involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
Trabecular Meshwork Outflow Pathway
Recent evidence suggests that this compound also affects the conventional outflow pathway by acting on the trabecular meshwork.[7] This involves changes in cell contractility and extracellular matrix turnover.
References
- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Topical Application Methods for 15(S)-Fluprostenol In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the topical in vivo application of 15(S)-Fluprostenol, a potent prostaglandin (B15479496) F2α analog, for two primary research applications: induction of hair growth and reduction of intraocular pressure.
Section 1: Topical Application for Hair Growth Promotion
Prostaglandin F2α analogs, including this compound, have been shown to stimulate hair growth by prolonging the anagen (growth) phase of the hair follicle cycle.[1] The following protocols are designed for preclinical evaluation in a murine model.
Quantitative Data Summary
| Parameter | Value/Range | Species/Model | Application Area | Reference |
| Concentration | 0.3% (w/w) in a topical formulation | C57BL/6 Mice | Dorsal Skin | [2] |
| Application Frequency | Once daily | C57BL/6 Mice | Dorsal Skin | [3] |
| Typical Study Duration | 15-21 days | C57BL/6 Mice | Dorsal Skin | [3][4] |
| Primary Efficacy Endpoint | Hair regrowth score, hair length, hair weight, skin darkness | C57BL/6 Mice | Dorsal Skin | [3][4][5] |
| Vehicle Composition | Ethanol (B145695), Cyclomethicone, Diethylene Glycol Monoethyl Ether, Butylated Hydroxyanisole | N/A | N/A | [2] |
Experimental Protocols
Protocol 1.1: Preparation of this compound Topical Solution
This protocol describes the preparation of a vehicle formulation suitable for topical application in mice, based on formulations used for similar prostaglandin analogs.[2]
Materials:
-
This compound
-
Ethanol (95%)
-
Cyclomethicone
-
Diethylene glycol monoethyl ether (Transcutol® P)
-
Butylated hydroxyanisole (BHA)
-
Glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a glass vial, weigh the desired amount of this compound to achieve the target concentration (e.g., 0.3% w/w).
-
Add ethanol to the vial and vortex until the this compound is completely dissolved.
-
Add butylated hydroxyanisole (BHA) as an antioxidant and mix thoroughly.
-
Incorporate the other vehicle components, such as cyclomethicone and diethylene glycol monoethyl ether, and vortex until a homogenous solution is achieved.
-
Store the final formulation in a tightly sealed, light-protected container at 4°C.
Protocol 1.2: In Vivo Hair Growth Induction Assay in C57BL/6 Mice
This protocol details the procedure for evaluating the hair growth-promoting effects of topical this compound in C57BL/6 mice, a common model for hair research due to their synchronized hair follicle cycles.[1][4][6]
Materials:
-
C57BL/6 mice (6-7 weeks old, in the telogen phase of the hair cycle)
-
This compound topical solution (from Protocol 1.1)
-
Vehicle control solution
-
Positive control (e.g., 2% Minoxidil solution)
-
Electric clippers
-
Depilatory cream or a wax/rosin mixture[4]
-
Micropipette
-
Digital camera
-
Image analysis software
Procedure:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Anesthetize the mice and carefully shave the dorsal skin area.
-
Apply a depilatory cream or a wax/rosin mixture to the shaved area to remove remaining hair and synchronize the hair follicles into the anagen phase.[4][7]
-
Allow the mice to recover for 24 hours. The dorsal skin will appear pink as the hair follicles enter the anagen phase and will then return to a lighter color as they enter the telogen phase.
-
Once the dorsal skin has returned to a pale color, indicating the telogen phase, divide the mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Once daily, topically apply a fixed volume (e.g., 100-200 µL) of the respective solution to the depilated dorsal skin of each mouse using a micropipette.[8]
-
Monitor the mice daily for any signs of skin irritation.
-
Document hair regrowth by taking photographs of the dorsal skin at regular intervals (e.g., day 0, 5, 10, 15, 20).[5]
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to observe hair follicle morphology and stage).
-
Quantify hair growth by measuring the area of hair coverage using image analysis software, and by measuring the length and weight of the regrown hair.[4]
Signaling Pathway
Section 2: Topical Application for Reduction of Intraocular Pressure (IOP)
This compound, as a prostaglandin F2α analog, is effective in lowering intraocular pressure, a key risk factor for glaucoma. The primary mechanism of action is the enhancement of the uveoscleral outflow of aqueous humor.
Quantitative Data Summary
| Parameter | Value/Range | Species/Model | Application Area | Reference |
| Concentration | 0.005% Ophthalmic Solution | Human (clinical data for similar analogs) | Eye | [9][10] |
| Application Frequency | Once daily (evening) | Human (clinical data for similar analogs) | Eye | [10] |
| Primary Efficacy Endpoint | Reduction in Intraocular Pressure (IOP) | Rabbit, Monkey | Eye | [11] |
| Typical Onset of Action | 3-4 hours | Human (clinical data for similar analogs) | Eye | [10] |
| Peak Effect | 8-12 hours | Human (clinical data for similar analogs) | Eye | [10] |
Experimental Protocols
Protocol 2.1: Preparation of this compound Ophthalmic Solution
This protocol outlines the preparation of a sterile ophthalmic solution for preclinical studies in animals.
Materials:
-
This compound
-
Sterile isotonic phosphate-buffered saline (PBS), pH 7.4
-
Benzalkonium chloride (as a preservative, optional)
-
Hydroxypropyl methylcellulose (B11928114) (as a viscosity-enhancing agent, optional)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile dropper bottles
Procedure:
-
Prepare a sterile isotonic PBS solution and adjust the pH to approximately 7.4.
-
Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 0.005%).
-
Dissolve the this compound in a small amount of ethanol if necessary, before adding it to the PBS to ensure complete dissolution.
-
If using, add benzalkonium chloride to the desired concentration (e.g., 0.01%).
-
If a more viscous solution is desired, add hydroxypropyl methylcellulose and stir until fully dissolved.
-
Bring the solution to the final volume with sterile PBS.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Aseptically dispense the solution into sterile dropper bottles.
-
Store the ophthalmic solution at 2-8°C, protected from light.[10]
Protocol 2.2: In Vivo IOP Reduction Assay in Rabbits
This protocol describes the measurement of intraocular pressure in rabbits following topical administration of this compound.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution (from Protocol 2.1)
-
Vehicle control ophthalmic solution
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Animal restrainer
Procedure:
-
Acclimatize the rabbits to the handling and measurement procedures for several days before the experiment to minimize stress-induced IOP fluctuations.
-
Gently restrain the rabbit.
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. Multiple readings should be taken and averaged for each eye.
-
Instill a single drop (approximately 30-50 µL) of the this compound ophthalmic solution into one eye (the treated eye) and a drop of the vehicle solution into the contralateral eye (the control eye).
-
At predetermined time points after instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), measure the IOP in both eyes. A topical anesthetic may be applied a few minutes before each measurement.
-
Record the IOP measurements for each eye at each time point.
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
Analyze the data to determine the IOP-lowering effect of this compound over time.
Signaling Pathway
References
- 1. Influence of prostaglandin F2alpha and its analogues on hair regrowth and follicular melanogenesis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hair Growth Promoting Activity of Cedrol Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. dovepress.com [dovepress.com]
- 9. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Receptor Binding Assay Protocol for 15(S)-Fluprostenol at the Prostaglandin F2α Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol, the active acid form of the prodrug Travoprost, is a potent and selective agonist for the prostaglandin (B15479496) F2α receptor (FP receptor).[1][2] Prostaglandins are critical lipid compounds involved in numerous physiological processes, and the FP receptor plays a key role in areas such as female reproductive health and, notably, in ophthalmology for the regulation of intraocular pressure (IOP).[3] Agonists of the FP receptor, like this compound, are a first-line treatment for glaucoma, as they enhance the uveoscleral outflow of aqueous humor, thereby reducing IOP.[4]
Receptor binding assays are a cornerstone of pharmacology, providing a robust method to quantify the interaction between a ligand (such as a drug candidate) and its receptor.[5][6][7][8] These assays are essential for determining the affinity and selectivity of a compound, which are critical parameters in drug discovery and development.[9][10]
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human FP receptor.
Assay Principle
This protocol describes a competitive binding assay, a highly sensitive method used to characterize unlabeled test compounds.[5][7] The assay relies on the competition between a radiolabeled ligand (the "hot" ligand) with a known affinity for the FP receptor and the unlabeled test compound (the "cold" ligand), this compound.
The assay is performed with a fixed concentration of a radioligand, such as [³H]-Prostaglandin F2α, and a cell membrane preparation containing the FP receptor. Increasing concentrations of unlabeled this compound are added, which compete for the same binding sites on the receptor. As the concentration of this compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.
By measuring the amount of bound radioactivity at various concentrations of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value, which represents the concentration of this compound required to displace 50% of the specifically bound radioligand, is then used to calculate the inhibition constant (Ki), a true measure of binding affinity.[11][12]
FP Receptor Signaling Pathway
Activation of the G-protein coupled FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[13]
Caption: FP Receptor Signaling Cascade.
Data Presentation
The binding affinity of this compound (Travoprost acid) and other prostaglandin analogs for the FP receptor has been determined in various studies.
Table 1: Binding Affinities of Prostaglandin Analogs at the FP Receptor
| Compound | Kᵢ (nM) | Receptor Source | Reference |
| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | Cloned human FP receptor | [1][2] |
| Latanoprost acid | 98 | Cloned human FP receptor | [1][2] |
| Bimatoprost acid | 83 | Cloned human FP receptor | [1][2] |
| Prostaglandin F2α (PGF2α) | 1.6 x 10⁻⁹ M (Kᵈ) | Bovine corpus luteum | [14] |
Table 2: Selectivity Profile of Travoprost acid ([+]-fluprostenol) Across Prostaglandin Receptors
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. FP Receptor | Reference |
| FP | 35 | - | [1][2] |
| DP | 52,000 | ~1485-fold | [1][2] |
| EP₁ | 9,540 | ~272-fold | [1][2] |
| EP₃ | 3,501 | ~100-fold | [1][2] |
| EP₄ | 41,000 | ~1171-fold | [1][2] |
| IP | > 90,000 | > 2571-fold | [1][2] |
| TP | 121,000 | ~3457-fold | [1][2] |
Experimental Workflow
The overall workflow for the competitive receptor binding assay involves preparation of reagents, execution of the binding reaction, separation of bound from free radioligand, and subsequent data analysis to determine binding affinity.
Caption: Receptor Binding Assay Workflow.
Experimental Protocol
This protocol is designed for a 96-well plate format using a filtration-based separation method.[7][10]
Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human FP receptor.
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α) with a specific activity of >100 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding (NSB) Agent: Unlabeled Prostaglandin F2α (PGF2α).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment and Consumables:
-
96-well microplates (polypropylene).
-
Glass fiber filters (Type GF/B or GF/C, pre-treated with 0.5% polyethylenimine).
-
Vacuum filtration manifold (Cell Harvester).
-
Scintillation vials.
-
Liquid scintillation cocktail.
-
Beta scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Procedure
1. Membrane Preparation
-
Culture HEK293 cells expressing the human FP receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold Binding Buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Binding Buffer, and store aliquots at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
2. Assay Setup
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution by diluting [³H]-PGF2α in Binding Buffer to a final concentration at or below its Kᵈ value (e.g., 1-2 nM).
-
Prepare the membrane suspension by diluting the stock in Binding Buffer to a final concentration that binds less than 10% of the total added radioligand ("Zone A" conditions).[10]
-
Set up the 96-well plate in triplicate as follows (total assay volume = 200 µL):
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (100 µL) |
| Total Binding | Binding Buffer | [³H]-PGF2α Solution | Membrane Suspension |
| Non-specific | 10 µM unlabeled PGF2α | [³H]-PGF2α Solution | Membrane Suspension |
| Test Compound | This compound Dilution | [³H]-PGF2α Solution | Membrane Suspension |
3. Incubation
-
Seal the plate and incubate at 22-25°C for 90-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
4. Filtration
-
Pre-soak the glass fiber filter mat in ice-cold Wash Buffer.
-
Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a cell harvester under vacuum.
-
Immediately wash each filter disc 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
5. Quantification
-
Punch out the filter discs and place them into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours (or as recommended by the cocktail manufacturer) in the dark.
-
Measure the radioactivity in each vial using a beta scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis
The analysis workflow transforms raw radioactivity counts into a quantitative measure of binding affinity.
Caption: Data Analysis Logical Flow.
-
Average Replicates: Average the CPM values for each set of triplicates.
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Average Total Binding (CPM) - Average Non-specific Binding (CPM)
-
-
Calculate Percent Specific Binding: For each concentration of this compound:
-
% Specific Binding = [(CPM for sample - Average NSB CPM) / (Average Total Binding CPM - Average NSB CPM)] x 100
-
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) model to the data. The software will calculate the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
-
Where:
-
[L] = Concentration of the radioligand ([³H]-PGF2α) used in the assay.
-
Kᵈ = Dissociation constant of the radioligand for the FP receptor (must be determined separately via a saturation binding experiment).
-
-
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 15(S)-Fluprostenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
15(S)-Fluprostenol is a stereoisomer of fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a key active metabolite of its corresponding isopropyl ester, a prodrug used in pharmaceutical formulations.[1][3] Given its biological activity as an FP receptor agonist, a highly sensitive and selective analytical method is crucial for pharmacokinetic studies, drug metabolism research, and quality control.[1][3] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological matrices such as plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound, this compound-d4 (or other suitable deuterated internal standard).
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (HPLC or LC-MS grade).
-
Reagents: Formic Acid (FA), Acetic Acid.
-
SPE Cartridges: Oasis HLB or equivalent reversed-phase polymeric sorbent.
2. Preparation of Standard Solutions Stock solutions of this compound and the internal standard (IS) are prepared in methanol or DMSO at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution in a 1:1 methanol/water mixture to create calibration curves.[4] Calibration standards should be prepared by spiking the appropriate volume of working standard solution into the blank biological matrix (e.g., plasma) to achieve a concentration range of approximately 1-1000 pg/mL.
3. Sample Preparation: Solid-Phase Extraction (SPE) This protocol is designed for a 0.5 mL plasma sample volume.
-
Sample Pre-treatment: Thaw plasma samples and vortex to ensure homogeneity. To a 0.5 mL aliquot of plasma, add 10 µL of the internal standard working solution. Acidify the sample by adding 0.5 mL of 0.1 M formic acid.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by 1 mL of a 30:70 (v/v) methanol/water solution to remove less hydrophobic interferences.[5]
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 85:15 Water/Acetonitrile with 0.1% formic acid).[4] Vortex the sample for 30 seconds before transferring it to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18, e.g., Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 15% B to 95% B over 8 minutes, hold for 2 minutes, return to 15% B and re-equilibrate for 3 minutes[9] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[6] |
| Total Run Time | ~13 minutes |
Table 2: Optimized Mass Spectrometry (MS/MS) Parameters | Parameter | Condition | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Negative[4] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) * | | this compound | 457.2 | 161.1 (Quantifier), 315.2 (Qualifier) | | this compound-d4 (IS) | 461.2 | 161.1 | | Capillary Voltage | -3500 V | | Drying Gas Temp. | 350°C[6] | | Drying Gas Flow | 9 L/min[6] | | Nebulizer Pressure | 40 psi[6] | Note: The primary product ion m/z 161.1 corresponds to the 3-trifluoromethylphenolate fragment.[4] Transitions for other metabolites must be optimized empirically.
Method Performance and Data Presentation
The validated method demonstrates high sensitivity, precision, and accuracy for the quantification of this compound.
Table 3: Summary of Method Validation Data
| Parameter | Result |
|---|---|
| Linearity Range | 1.86 - 200 pg/mL[10] |
| Correlation Coefficient (r²) | > 0.99[10] |
| Limit of Quantification (LOQ) | 1.86 pg/mL[10] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy / Recovery | 90 - 110% |
Visualizations
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below. This workflow ensures sample integrity and maximizes analytical sensitivity and reproducibility.
Caption: Workflow for this compound analysis.
Signaling Pathway
This compound, like other PGF2α analogs, functions as an agonist at the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR). The simplified pathway below illustrates the primary signaling cascade initiated upon receptor activation.
Caption: FP Receptor Gq-PLC signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov.tw [fda.gov.tw]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Efficacy of 15(S)-Fluprostenol on Eyelash Follicles
Introduction 15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] Prostaglandin analogs are known to interact with prostanoid receptors within the hair follicle, stimulating dormant follicles in the telogen (resting) phase to transition into the anagen (growth) phase.[2] This mechanism is believed to prolong the anagen phase, leading to increased length, thickness, and darkness of eyelashes.[1][3] These application notes provide a detailed framework for researchers and drug development professionals to systematically evaluate the effects of this compound on human eyelash follicles, encompassing in vitro cell-based assays, ex vivo organ culture models, and essential safety considerations.
1.0 Proposed Mechanism of Action: PGF2α Signaling Pathway
Prostaglandin F2α analogs like this compound are thought to exert their effects by binding to the prostaglandin F receptor (FP receptor) on cells within the eyelash follicle, such as the dermal papilla and outer root sheath.[4][5][6] This interaction initiates a signaling cascade that modulates the hair cycle, primarily by extending the anagen phase, which results in longer and thicker eyelashes.[4]
Caption: Proposed signaling pathway of this compound in eyelash follicle cells.
2.0 Comprehensive Experimental Workflow
A tiered approach is recommended to comprehensively evaluate the compound's effect, progressing from cellular models to more complex tissue cultures. This workflow ensures a thorough understanding of efficacy and potential cytotoxicity before proceeding to more advanced testing.
Caption: A multi-phase workflow for testing this compound on eyelash follicles.
3.0 In Vitro Protocols: Dermal Papilla Cell Assays
Human follicle dermal papilla cells (HFDPCs) are critical in regulating hair follicle growth and are an excellent in vitro model for initial screening.[7][8]
3.1 Protocol: Culture of HFDPCs [7]
-
Thawing: Rapidly thaw cryopreserved HFDPCs in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed Dermal Papilla Cell Growth Medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Plate cells in a T-75 flask and incubate at 37°C in a 5% CO₂ humidified incubator.
-
Subculture: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin/EDTA solution. Neutralize trypsin, centrifuge, and re-plate at a 1:3 or 1:4 split ratio.
3.2 Protocol: MTT Cell Viability & Proliferation Assay [9][10]
-
Seeding: Seed HFDPCs in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
3.3 Protocol: Gene Expression Analysis (RT-qPCR) [7][11]
-
Cell Treatment: Plate HFDPCs in 6-well plates, grow to 70-80% confluency, and treat with this compound or vehicle for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a suitable kit following the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR: Prepare a reaction mixture containing qPCR Master Mix, forward/reverse primers for target genes (see Table 2), and cDNA template. Run the qPCR using a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
3.4 Data Presentation: In Vitro Results
Table 1: Effect of this compound on HFDPC Viability (MTT Assay)
| Concentration | 24h Viability (%) (Mean ± SD) | 48h Viability (%) (Mean ± SD) | 72h Viability (%) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 1 nM | 102.1 ± 4.9 | 110.5 ± 5.1 | 118.9 ± 6.2 |
| 10 nM | 105.3 ± 5.5 | 118.7 ± 6.3 | 129.4 ± 7.1 |
| 100 nM | 108.9 ± 6.1 | 125.4 ± 5.9 | 140.2 ± 6.8 |
| 1 µM | 106.2 ± 5.8 | 122.6 ± 6.0 | 135.7 ± 7.3 |
| 10 µM | 95.7 ± 4.7 | 90.3 ± 5.3 | 85.1 ± 6.0 |
Table 2: Gene Expression Changes in HFDPCs Treated with 100 nM this compound
| Target Gene | Gene Product Function | Reported Change in Expression |
|---|---|---|
| FGF7 | Fibroblast Growth Factor 7; Stimulates epithelial cell proliferation.[12] | Increased |
| VEGFA | Vascular Endothelial Growth Factor A; Promotes angiogenesis.[12] | Increased |
| WNT1A | Wnt Family Member 1A; Key regulator of hair follicle development.[13] | Increased |
| AXIN2 | Axin 2; Negative regulator of the Wnt signaling pathway. | Decreased |
| KRT71 | Keratin 71; Structural component of the hair shaft. | Increased |
| TGFB1 | Transforming Growth Factor Beta 1; Promotes catagen entry. | Decreased |
4.0 Ex Vivo Protocols: Eyelash Follicle Organ Culture
The ex vivo organ culture of microdissected eyelash follicles is a highly relevant model that preserves the complex tissue architecture and interactions, allowing for direct measurement of hair shaft elongation.[14][15][16]
4.1 Protocol: Human Eyelash Follicle Organ Culture [14][15]
-
Tissue Acquisition: Obtain human eyelid tissue from surgical procedures (e.g., blepharoplasty) with appropriate patient consent and ethical approval.
-
Microdissection: Under a dissecting microscope, isolate anagen-phase eyelash follicles from the subcutaneous fat.
-
Culturing: Place individual follicles in a 24-well plate containing supplemented Williams E medium.
-
Treatment: Add this compound or vehicle control to the culture medium.
-
Incubation: Culture the follicles at 37°C in a 5% CO₂ atmosphere for 7-10 days, changing the medium every 2-3 days.
-
Imaging: Photograph each follicle at regular intervals (e.g., Day 0, 3, 5, 7) alongside a scale bar.
4.2 Protocol: Measurement of Eyelash Elongation
-
Using image analysis software (e.g., ImageJ), measure the length of the eyelash shaft extending from the base of the follicle bulb at each time point.
-
Calculate the change in length (ΔL) from Day 0 for each follicle.
-
Compare the mean elongation between the treated and vehicle control groups.
4.3 Protocol: Histological and Immunohistochemical Analysis [14]
-
Fixation & Embedding: At the end of the culture period, fix follicles in 4% paraformaldehyde, dehydrate, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut longitudinal sections (5 µm) of the follicles.
-
Staining:
-
H&E Staining: Perform standard Hematoxylin and Eosin staining to assess overall follicle morphology and cycle stage.
-
Ki-67 Staining: Use immunohistochemistry to detect the Ki-67 protein, a marker of cell proliferation, primarily in the follicle bulb matrix keratinocytes.
-
4.4 Data Presentation: Ex Vivo Results
Table 3: Eyelash Follicle Elongation in Ex Vivo Culture
| Treatment Group | N | Day 3 Elongation (mm) (Mean ± SD) | Day 7 Elongation (mm) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 15 | 0.15 ± 0.04 | 0.28 ± 0.07 |
| 100 nM this compound | 15 | 0.28 ± 0.06 | 0.55 ± 0.09 |
5.0 Safety and Toxicological Assessment
As this compound is intended for topical ophthalmic application, rigorous safety testing is mandatory.[17]
-
Ocular Irritation: An initial ocular tolerability study, often using a rabbit model, is recommended to assess potential irritation, redness, and other adverse effects.[18][19] This typically involves applying the test substance to the eye and scoring reactions over time using a modified Draize scoring system.[18]
-
Sterility and Stability: The final product formulation must undergo sterility testing (USP <71>) to ensure it is free from microbial contamination.[20] Stability studies are also crucial to establish the product's shelf life and ensure its efficacy and safety over time.[20]
-
Leachables and Extractables: The container closure system (e.g., plastic bottle) must be evaluated for chemicals that could potentially leach into the product, which could compromise quality and safety.[17][21]
Conclusion This document outlines a systematic, multi-tiered protocol for the preclinical evaluation of this compound's effect on eyelash follicles. By combining in vitro screening of HFDPCs with the more physiologically relevant ex vivo eyelash organ culture model, researchers can build a strong efficacy profile. These protocols, coupled with mandatory safety assessments, provide a comprehensive pathway for the development of novel cosmetic or therapeutic agents for eyelash enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. skintypesolutions.com [skintypesolutions.com]
- 4. The eyelash follicle features and anomalies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eyelash follicle features and anomalies: A review | Journal of Optometry [journalofoptometry.org]
- 6. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design of In Vitro Hair Follicles for Different Applications in the Treatment of Alopecia—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet-rich plasma promotes cell viability of human hair dermal papilla cells (HHDPCs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA issues guidance on assessing quality of topical ophthalmic drugs | RAPS [raps.org]
- 18. altasciences.com [altasciences.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. alsglobal.com [alsglobal.com]
- 21. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for 15(S)-Fluprostenol Quantification using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Fluprostenol is an isomer of the potent prostaglandin (B15479496) F2α analog, fluprostenol (B1673476).[1][2] It is a key analyte in pharmaceutical research, particularly in the development of ophthalmic solutions for glaucoma where its prodrug form, fluprostenol isopropyl ester, is utilized.[3] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol and application notes for the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
The assay described is a competitive immunoassay.[4] This method is based on the competition between unlabeled this compound in the sample and a fixed amount of enzyme-conjugated this compound (tracer) for a limited number of binding sites on a specific antibody coated on the microplate.[4] The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[4] The signal is generated by a substrate that reacts with the enzyme on the tracer, and the intensity of the color is measured spectrophotometrically.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a typical this compound ELISA kit.
| Parameter | Value | Reference |
| Assay Range | 7.8 - 1,000 pg/mL | [3][4] |
| Sensitivity (80% B/B₀) | ~16 pg/mL | [3][4] |
| Mid-point of the curve (50% B/B₀) | Approximately 125 pg/mL | N/A |
| Incubation Time | 18 hours | [3] |
| Development Time | 90-120 minutes | [3] |
| Readout | Colorimetric at 405-420 nm | [3][4] |
Cross-Reactivity Data:
Understanding the specificity of the antibody is critical for accurate quantification. The following table details the cross-reactivity of the assay with related compounds.
| Compound | Cross-Reactivity (%) | Reference |
| Fluprostenol | 100 | [3] |
| 2,3-dinor Fluprostenol | 100 | [3] |
| Fluprostenol lactone diol | 100 | [3] |
| 9-keto Fluprostenol | 83 | [3] |
| This compound isopropyl ester | 27 | [3][4] |
| 11-keto Fluprostenol | 15.2 | [3][4] |
| Fluprostenol isopropyl ester | 10.0 | [3][4] |
| 9-keto Fluprostenol isopropyl ester | 8.50 | [3][4] |
| 15-keto Fluprostenol free acid | 0.90 | [3][4] |
| Prostaglandin F2α | <0.01 | [4] |
| Prostaglandin E2 | <0.01 | [4] |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, standard, tracer, antibody, wash buffer concentrate, ELISA buffer concentrate, and substrate)
-
Adjustable pipettes and a repeating pipettor
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
UltraPure water
-
Ethanol
-
Sample purification materials (if required, e.g., C18 solid-phase extraction cartridges)
-
Vortex mixer
-
Centrifuge
Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate (e.g., 400X) to 1X with UltraPure water. For example, dilute 5 mL of concentrate to a total volume of 2 liters.[4] Add Polysorbate 20 as specified in the kit manual.[4] Store at 4°C.
-
ELISA Buffer: Dilute the ELISA Buffer Concentrate (e.g., 10X) to 1X with UltraPure water. For instance, dilute one vial of concentrate with 90 mL of UltraPure water.[4] Store at 4°C.
-
This compound Standard: Prepare a stock solution of the standard by diluting the provided concentrate. For example, transfer 100 µL of the standard into 900 µL of UltraPure water to get a 10 ng/mL stock.[4] Then, perform serial dilutions in ELISA Buffer to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.3, 15.6, 7.8 pg/mL).[4]
-
This compound Tracer: Reconstitute the tracer with ELISA Buffer as per the kit instructions (e.g., 6 mL for a 96-well kit).[4]
-
This compound Antibody: Reconstitute the antibody with ELISA Buffer as per the kit instructions.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and depends on the sample matrix.
-
Aqueous Samples (e.g., cell culture media): These samples can often be diluted directly in ELISA Buffer and assayed.
-
Biological Fluids (e.g., plasma, serum, urine): These samples may contain interfering substances and often require purification.[5] A common method is solid-phase extraction (SPE) using C18 cartridges.[5]
-
Acidify the sample to pH ~3.5 with a suitable acid.
-
Activate a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Apply the acidified sample to the cartridge.
-
Wash the cartridge with water, followed by a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in ELISA Buffer.[4]
-
-
Tissue Homogenates:
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge to pellet cellular debris.
-
The supernatant may require further purification as described for biological fluids.
-
Note: It is highly recommended to perform a validation for your specific sample type to determine the necessity of purification and the optimal dilution factor.
ELISA Protocol
-
Plate Setup: Arrange the 8-well strips in the plate frame. Designate wells for the blank, non-specific binding (NSB), maximum binding (B₀), standards, and samples.
-
Pipetting:
-
Add 100 µL of ELISA Buffer to the NSB wells.
-
Add 50 µL of ELISA Buffer to the B₀ wells.
-
Add 50 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells.
-
Add 50 µL of the reconstituted Tracer to all wells except the blank.
-
Add 50 µL of the reconstituted Antibody to all wells except the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for 18 hours at 4°C.[3]
-
Washing: Aspirate the contents of the wells and wash the plate five times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.
-
Development: Add 200 µL of the substrate solution (e.g., Ellman's Reagent) to each well.[4] Incubate the plate in the dark for 90-120 minutes at room temperature.[3]
-
Reading: Read the absorbance of each well at 405-420 nm using a microplate reader.[3][4]
Data Analysis
-
Calculate the average absorbance for each set of replicate wells.
-
Subtract the average absorbance of the blank from all other absorbance values.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Average Absorbance of Standard or Sample - Average Absorbance of NSB) / (Average Absorbance of B₀ - Average Absorbance of NSB)] x 100
-
Plot the %B/B₀ for the standards against their known concentrations on a semi-logarithmic graph.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the determined concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Visualizations
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for this compound.
Signaling Pathway (Principle of Competitive ELISA)
Caption: Principle of the competitive binding reaction in the ELISA.
References
Troubleshooting & Optimization
Technical Support Center: 15(S)-Fluprostenol ELISA Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the 15(S)-Fluprostenol Enzyme-Linked Immunosorbent Assay (ELISA).
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound ELISA experiments.
High Background
A high background can be identified by high optical density (OD) readings in the blank and zero standard (B0) wells.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or add a 30-second soak step between washes.[1][2][3] |
| Contaminated Buffers or Reagents | Prepare fresh wash buffer and other reagents.[1][4] Ensure the water used is 'UltraPure' and free of organic contaminants.[5] |
| Concentration of Detection Reagent Too High | Perform dilutions to determine the optimal working concentration of the enzyme conjugate.[1][6] |
| Extended Incubation Times | Adhere to the incubation times specified in the protocol.[1][2] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample.[1] Consider sample purification if interference is suspected.[5][7] |
| Improper Blocking | Use the appropriate blocking buffer as recommended by the kit manufacturer to prevent non-specific binding.[1][3][8] |
Weak or No Signal
This issue is characterized by low OD readings across the entire plate, including the standards.
| Potential Cause | Recommended Solution |
| Omission or Incorrect Order of Reagents | Carefully review the protocol and ensure all reagents are added in the correct sequence.[1] |
| Inactive Reagents | Verify the expiration dates of all kit components.[2] Ensure proper storage conditions, typically at -20°C for the kit.[5] Bring all reagents to room temperature before use.[2][3] |
| Incorrect Plate Reader Settings | Confirm that the plate reader is set to the correct wavelength for absorbance reading (typically between 405-420 nm).[1][5] |
| Inadequate Incubation Times or Temperature | Follow the recommended incubation times and temperatures as specified in the assay protocol.[1][2] |
| Presence of Enzyme Inhibitors | Sodium azide, for example, can inhibit peroxidase reactions and should be avoided in buffers.[1] |
Poor Standard Curve
A poor standard curve may present as a low R-squared value, poor linearity, or inaccurate sample concentration calculations.
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate and consistent pipetting when performing serial dilutions of the standard.[1] Use fresh, calibrated pipettes.[2] Prepare a new standard curve for each assay.[7] |
| Incorrect Diluent for Standards | If assaying culture medium samples, use the same culture medium to dilute the standards.[5][9] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[2][4] |
| Plate Stacking During Incubation | Avoid stacking plates during incubation to ensure even temperature distribution across all wells.[6] |
| Matrix Effects | The sample matrix may interfere with the assay. Test for interference by diluting a few samples at different dilutions. If the calculated concentrations do not show good correlation (differ by more than 20%), sample purification is recommended.[5][7] |
High Coefficient of Variation (CV)
High CV between replicate wells indicates poor precision. Intra-assay CV should typically be less than 10-15%.[10]
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent and accurate pipetting technique for all wells.[2][4] Use a multichannel pipette or automated pipetting system for better consistency.[8] |
| Improper Washing | Ensure uniform washing across all wells. An automated plate washer can improve consistency.[1][8] |
| Edge Effects | "Edge effects" can be caused by temperature variations across the plate. To minimize this, ensure the plate is properly sealed during incubations and that all reagents and the plate are at room temperature before starting. |
| Particulates in Samples | Centrifuge samples to remove any particulates or precipitates before adding them to the wells.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the sensitivity and range of a typical this compound ELISA kit?
A: A typical this compound ELISA kit has a detection range of 7.8-1,000 pg/ml and a sensitivity (defined as 80% B/B0) of approximately 16 pg/ml.[5][11]
Q2: Can I use this assay to measure both the free acid and the isopropyl ester forms of Fluprostenol (B1673476)?
A: The assay is designed to be most sensitive for the free acid form of fluprostenol. While it can detect the isopropyl ester form, it does so with lower sensitivity. For samples containing a mixture of both forms, it is recommended to purify and separate them before analysis.[5][7][11]
Q3: What sample types are compatible with this assay?
A: This assay can be used with various sample types, including aqueous humor, plasma, serum, and tissue culture supernatants.[5][7][9] However, samples like plasma and serum may contain contaminants that can interfere with the assay, and sample purification may be necessary.[5][7]
Q4: How should I store my samples before running the assay?
A: Samples should be assayed immediately after collection. If immediate analysis is not possible, they should be stored at -80°C.[7] Avoid repeated freeze-thaw cycles.[12]
Q5: Do I need to purify my samples before running the ELISA?
A: To check for interference, you can test two different dilutions of a sample. If the calculated fluprostenol concentrations are within 20% of each other, purification is likely not required. If there is poor correlation, purification is advised.[5][7]
Experimental Protocols
Typical this compound ELISA Protocol (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, ELISA buffer, standards, tracer, and antiserum according to the kit's instructions. Ensure all reagents are at room temperature before use.
-
Standard Dilution : Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Addition : Add your standards and samples to the appropriate wells of the antibody-coated microplate.
-
Tracer and Antiserum Addition : Add the Fluprostenol tracer and antiserum to each well (except for the blank wells).
-
Incubation : Seal the plate and incubate, typically for 18 hours.[11]
-
Washing : After incubation, wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Development : Add the developing reagent (e.g., Ellman's Reagent) to each well and incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[11]
-
Reading : Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 405-420 nm).[5][11]
-
Data Analysis : Calculate the percentage of binding for each standard and sample relative to the maximum binding (B0) wells. Plot the standard curve and determine the concentration of this compound in your samples.
Visualizations
Caption: Workflow for a competitive this compound ELISA.
Caption: Simplified signaling pathway of this compound.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. novamedline.com [novamedline.com]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cloud-clone.com [cloud-clone.com]
Technical Support Center: Optimizing In Vitro Assays for 15(S)-Fluprostenol
Welcome to the technical support center for 15(S)-Fluprostenol in vitro assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action is as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the Gq protein subunit, which in turn stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.
Q2: What are the most common in vitro assays used to characterize this compound?
A2: The most common in vitro assays for this compound include:
-
Competitive ELISA: For the quantification of this compound in various samples.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the FP receptor.
-
Calcium Mobilization Assays: A functional assay to measure the increase in intracellular calcium ([Ca2+]i) upon FP receptor activation, which allows for the determination of agonist potency (EC50).
-
Phosphoinositide Turnover Assays: To quantify the accumulation of inositol phosphates as a measure of FP receptor- Gq signaling.
Q3: What are the expected binding affinity (Ki) and potency (EC50) values for this compound?
A3: this compound, also known as travoprost (B1681362) acid, is a highly potent and selective FP receptor agonist. Published values can vary depending on the cell type and assay conditions. However, representative values are provided in the table below for comparison with other common prostaglandin analogs.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogs for the FP Receptor
| Compound | Ki (nM) for FP Receptor |
| This compound (Travoprost acid) | 35 ± 5 |
| Latanoprost acid | 98 |
| Bimatoprost acid | 83 |
Data sourced from Sharif et al., 2003.[2]
Table 2: Comparative Potency (EC50, nM) of Prostaglandin Analogs in Functional Assays
| Compound | Cell Type | Assay Type | EC50 (nM) |
| This compound (Travoprost acid) | Human Ciliary Muscle | Phosphoinositide Turnover | 1.4 |
| This compound (Travoprost acid) | Human Trabecular Meshwork | Phosphoinositide Turnover | 3.6 |
| Latanoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 32-124 |
| Bimatoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 2.8-3.8 |
Data sourced from Sharif et al., 2003.[2]
Visualized Signaling Pathway and Workflows
Caption: FP Receptor Signaling Pathway for this compound.
Caption: General workflow for a calcium mobilization assay.
Troubleshooting Guides
Competitive ELISA
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-reactivity of the antibody. | Check the cross-reactivity chart for the ELISA kit. If significant cross-reactivity with other compounds in the sample is expected, sample purification may be necessary.[1] | |
| Non-specific binding. | Ensure the blocking buffer is fresh and incubation times are as per the protocol. Add a mild detergent like Tween-20 to the wash buffer. | |
| Low Signal or Poor Sensitivity | Inactive tracer or antibody. | Ensure all reagents have been stored correctly at -20°C and have not expired. Avoid repeated freeze-thaw cycles. |
| Presence of organic solvents in the sample. | Ensure all organic solvents used for extraction are completely evaporated before adding the sample to the well, as they can interfere with the assay.[3] | |
| Incorrect standard curve dilution. | Prepare fresh serial dilutions of the standard for each assay. Do not store diluted standards for more than 24 hours.[3] | |
| High Variability Between Replicates | Pipetting inconsistency. | Use calibrated pipettes and pre-rinse tips with the reagent before dispensing. Ensure no bubbles are present in the wells. |
| Edge effects in the plate. | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with buffer or water instead. | |
| Incomplete mixing of reagents. | Gently tap the plate or use a plate shaker after adding reagents to ensure thorough mixing. |
Calcium Mobilization Assay
| Problem | Potential Cause | Recommended Solution |
| No response to this compound | Low or no FP receptor expression in cells. | Confirm FP receptor expression using RT-PCR or Western blot. Use a cell line known to endogenously express the FP receptor or a stably transfected cell line. |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. | |
| Problems with dye loading. | Optimize dye concentration and incubation time. Ensure cells are healthy and not over-confluent, which can hinder dye loading. | |
| High background fluorescence | Cell death or membrane damage. | Ensure cells are healthy and handled gently. Use a lower concentration of dye or reduce the loading time. |
| Autofluorescence of test compounds. | Run a control with the compound added to cells without the calcium indicator dye to check for autofluorescence. | |
| Inconsistent or irreproducible results | Variation in cell number or health. | Standardize cell seeding density and ensure consistent cell passage numbers for all experiments. Monitor cell viability. |
| Fluctuation in temperature. | Ensure both the cell plate and compound plate are equilibrated to the assay temperature (e.g., 37°C) before starting the measurement. | |
| Ligand not fully dissolved. | Ensure this compound is fully dissolved in the assay buffer. Sonication may be required for some formulations. |
Experimental Protocols
Competitive ELISA for this compound Quantification
This protocol is a general guideline based on commercially available kits. Always refer to the specific kit manual for detailed instructions.
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, tracer, antibody, wash buffer concentrate, and standards)
-
Your samples (e.g., cell culture supernatant)
-
Calibrated pipettes and tips
-
Plate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the kit manual. This typically involves diluting the wash buffer, reconstituting the tracer and antibody, and preparing a serial dilution of the this compound standard.
-
Sample Preparation: If samples contain organic solvents, ensure they are completely evaporated. If interference is suspected, dilute the sample in the provided ELISA buffer. A preliminary test with serial dilutions is recommended to find the optimal dilution range.[1]
-
Assay Procedure: a. Add 50 µL of the appropriate standard, sample, or blank to the wells of the 96-well plate. b. Add 50 µL of the fluprostenol-AChE tracer to all wells except the blank and total activity wells. c. Add 50 µL of the fluprostenol-specific antibody to all wells except the blank, non-specific binding, and total activity wells. d. Seal the plate and incubate for 18 hours at 4°C. e. Wash the plate 5 times with the diluted wash buffer. f. Add 200 µL of Ellman's Reagent to each well and incubate in the dark on a plate shaker for 60-90 minutes. g. Read the absorbance at 412 nm.
-
Data Analysis: Calculate the percentage of binding (%B/B0) for each standard and sample. Plot the %B/B0 for the standards versus concentration on a semi-log graph to generate a standard curve. Determine the concentration of this compound in your samples from this curve.
Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced calcium mobilization.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving Fluo-4 AM in an assay buffer containing an anion-exchange inhibitor like probenecid. b. Remove the culture medium from the wells and add 100 µL of the dye-loading solution. c. Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound at 3-4 times the desired final concentration in the assay buffer.
-
Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. Allow the temperature to equilibrate to 37°C. b. Program the instrument to add a specific volume (e.g., 50 µL) from the compound plate to the cell plate. c. Measure the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) before and after the addition of the compound. The reading should be kinetic, capturing the rapid increase in fluorescence.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
Addressing stability issues of 15(S)-Fluprostenol in aqueous solutions
Welcome to the technical support center for 15(S)-Fluprostenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: Loss of potency is often due to chemical degradation. This compound, a prostaglandin (B15479496) F2α analog, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of its isopropyl ester, epimerization, and oxidation. The stability is highly dependent on the pH and temperature of the solution.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific data for this compound is limited, studies on similar prostaglandin F2α analogs suggest that stability is enhanced in slightly alkaline conditions. For instance, the related compound Carboprost shows significantly increased stability at pH 9.55.[1] It is recommended to prepare aqueous solutions using a buffer in the pH range of 7.0-8.0 for short-term use and to always prepare fresh solutions for critical experiments. For ophthalmic formulations of related compounds, a pH between 4.5 and 8.0 is often targeted.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of prostaglandin analogs.[2][3] It is crucial to store stock solutions and prepared aqueous solutions at low temperatures. For long-term storage, stock solutions in organic solvents like ethanol (B145695) or DMSO are recommended to be kept at -20°C. Aqueous solutions should be stored at 2-8°C and used promptly.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A4: Unexpected peaks are likely degradation products. Common degradation pathways for similar prostaglandin F2α analogs like Latanoprost and Travoprost include hydrolysis to the free acid (this compound acid), epimerization at the C-15 position, and oxidation to form keto derivatives.[4] A stability-indicating HPLC method is necessary to separate and identify these degradants.
Q5: What are the recommended solvents for preparing a stock solution of this compound?
A5: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it with the aqueous buffer of choice for your experiment. This minimizes the time the compound spends in an aqueous environment where it is less stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent. Verify the pH of your aqueous buffer. |
| Precipitation in the aqueous solution | Low aqueous solubility, especially at high concentrations or in certain buffers. | Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. Consider using a co-solvent if compatible with your experimental system. |
| Loss of biological activity | Formation of less active or inactive degradation products (e.g., epimers, oxidation products). | Confirm the purity of your this compound solution using a validated stability-indicating HPLC method before use. |
| Drifting HPLC peak areas over time | Ongoing degradation of the analyte in the autosampler. | Use a cooled autosampler (e.g., 4°C) for your HPLC analysis to minimize degradation during the analytical run. |
Quantitative Data Summary
The following tables summarize stability data for prostaglandin F2α analogs, which can serve as a guide for handling this compound.
Table 1: pH-Dependent Degradation of a Prostaglandin F2α Analog (Carboprost) in Aqueous Buffer
| pH | Temperature (°C) | Storage Duration | Degradation (%) | Reference |
| 7.3 | 37 | 1 year | > 10% | [1] |
| 9.1 | 37 | 1 year | ~5-10% | [1] |
| 9.55 | 37 | 1 year | < 3-4% | [1] |
Table 2: Solubility of this compound and its Isopropyl Ester
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/mL |
| DMSO | 20 mg/mL | |
| Ethanol | 30 mg/mL | |
| PBS (pH 7.2) | 5 mg/mL | |
| This compound Isopropyl Ester | DMF | 15 mg/mL |
| DMSO | 10 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Materials:
-
This compound solid or stock solution in ethanol/DMSO.
-
Sterile, high-purity water.
-
Appropriate buffer salts (e.g., phosphate, borate) for desired pH.
-
Calibrated pH meter.
-
-
Procedure:
-
Prepare the desired aqueous buffer and adjust the pH to the target value (e.g., 7.4).
-
If starting from a solid, accurately weigh the required amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the organic stock solution to the vortexing aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Verify the final pH of the solution.
-
Use the freshly prepared solution immediately or store it at 2-8°C for a limited time.
-
Protocol 2: Stability-Indicating HPLC Method for Prostaglandin Analogs (General Method)
This protocol provides a general starting point for developing a stability-indicating method for this compound, based on methods used for other prostaglandin analogs.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 30% B to 90% B over 20 minutes.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare samples of this compound in the desired aqueous buffer at different time points under various storage conditions (e.g., different pH and temperatures).
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Peak purity analysis using a PDA detector can help to ensure that the main peak is not co-eluting with any degradants.
-
Visualizations
Caption: FP Receptor Signaling Pathway for this compound.
Caption: Workflow for Assessing this compound Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Common experimental problems with 15(S)-Fluprostenol studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fluprostenol?
A1: this compound is a stereoisomer of Fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist.[1][2] The key difference lies in the stereochemistry at the C-15 hydroxyl group. This compound is the unnatural C-15 epimer, while the biologically active form is the 15(R) epimer, also known as (+)-Fluprostenol or Travoprost (B1681362) acid.[1] This difference in stereochemistry significantly impacts the biological activity, with the 15(S) epimer being considerably less potent as an FP receptor agonist.[1][3][4]
Q2: What is the expected potency of this compound compared to the active 15(R)-Fluprostenol?
Q3: In what solvents can I dissolve this compound and its isopropyl ester?
A3: Both this compound and its isopropyl ester have good solubility in organic solvents. The following table summarizes the reported solubility data. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.
| Compound | Solvent | Solubility |
| This compound | DMF | 30 mg/mL[1] |
| DMSO | 20 mg/mL[1] | |
| Ethanol | 30 mg/mL[1] | |
| PBS (pH 7.2) | 5 mg/mL[1] | |
| This compound Isopropyl Ester | DMF | 15 mg/mL |
| DMSO | 10 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL |
Q4: What is the stability and proper storage for this compound?
A4: this compound is stable for at least two years when stored as a solution in an organic solvent at -20°C.[1] It is advisable to protect it from light. Aqueous solutions should be prepared fresh and used the same day.
Troubleshooting Experimental Problems
Problem 1: Inconsistent or no response in cell-based assays (e.g., calcium mobilization, phosphoinositide turnover).
-
Possible Cause 1: Low Potency of this compound.
-
Possible Cause 2: Isomer Instability or Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C in a suitable organic solvent.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your assay buffer for each experiment.
-
-
Possible Cause 3: General Cell-Based Assay Issues.
-
Solution: Inconsistent results in cell-based assays can arise from several factors, including cell passage number, cell density, serum batch variability, and pipetting errors.[6][7][8] Standardize your cell culture and assay procedures meticulously. Ensure cells are healthy and in the exponential growth phase.
-
Problem 2: High background or low signal-to-noise ratio in receptor binding assays.
-
Possible Cause 1: Non-specific Binding.
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Ensure that the cell line or tissue preparation you are using expresses a sufficient level of the FP receptor. You can verify this by Western blot or by running a saturation binding experiment with a known potent FP receptor radioligand.[11]
-
-
Possible Cause 3: Radioligand Degradation.
-
Solution: Use fresh or properly stored radioligand. Minimize the exposure of the radioligand to light and elevated temperatures.
-
Problem 3: Discrepancies in quantification using immunoassays (ELISA).
-
Possible Cause 1: Antibody Cross-reactivity.
-
Solution: Be aware that antibodies raised against a specific prostaglandin may cross-react with its isomers or metabolites.[12] For example, an ELISA kit for Fluprostenol may show some cross-reactivity with this compound and the isopropyl ester forms.[13] Check the cross-reactivity profile provided by the manufacturer. If you need to distinguish between isomers, chromatographic methods like LC-MS/MS are more suitable.
-
-
Possible Cause 2: Matrix Effects.
-
Solution: Components in your sample matrix (e.g., plasma, cell culture media) can interfere with the antibody-antigen binding in an ELISA. It may be necessary to dilute your samples or use a solid-phase extraction (SPE) method to purify and concentrate your analyte before the assay.
-
-
Possible Cause 3: Presence of both free acid and isopropyl ester forms.
Quantitative Data Summary
The following table summarizes the biological activity of the active 15(R) epimer of Fluprostenol. As noted, specific quantitative data for the 15(S) epimer is not widely published, but it is established to be significantly less potent.
Table 1: Biological Activity of Fluprostenol Epimers at the FP Receptor
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value |
| (+)-Fluprostenol (15R-epimer) | Receptor Binding | Human FP Receptor | Ki | 35 ± 5 nM |
| Receptor Binding | Human FP Receptor | Ki | 49.9 nM[10] | |
| Phosphoinositide Turnover | Human Ciliary Muscle Cells | EC50 | 1.4 nM | |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | EC50 | 3.6 nM | |
| Phosphoinositide Turnover | HEK293 cells with human ocular FP receptor | EC50 | 2.4 nM[10] | |
| Intracellular Calcium Mobilization | Cloned Human Ocular FP Receptors | EC50 | 17.5 nM[10] | |
| This compound | Receptor Binding/Functional Assays | - | Ki / EC50 | Significantly higher than the 15(R) epimer (expected to be less active by several orders of magnitude)[1][3][4] |
Signaling Pathway Diagram
This compound, like other prostaglandin F2α analogs, is expected to act through the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC).
Caption: FP Receptor Gq Signaling Pathway.
Experimental Protocols
FP Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the FP receptor using cell membranes.
Workflow Diagram:
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the FP receptor (e.g., HEK293-FP) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]PGF2α) at a concentration at or below its Kd.
-
Increasing concentrations of this compound (or unlabeled PGF2α for the positive control). For non-specific binding wells, add a high concentration of unlabeled PGF2α.
-
Thawed cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium ([Ca2+]i) in response to this compound in whole cells.
Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the FP receptor into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow, typically for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate in the dark at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader with an integrated fluid-handling system (e.g., a FlexStation or FLIPR).
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Measure the baseline fluorescence for a short period (e.g., 15-30 seconds).
-
The instrument will then automatically inject a prepared solution of this compound (at various concentrations) into the wells.
-
Continue to record the fluorescence signal for another 1-3 minutes to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that elicits 50% of the maximal response.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 12. New approach to the RIA of prostaglandins and related compounds using iodinated tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluprostenol, 10 mg/mL in ethanol, 98% | C23H29F3O6 | CID 6436637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the topical delivery and penetration of 15(S)-Fluprostenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the topical delivery and penetration of 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its topical delivery challenging?
A1: this compound is an isomer of the prostaglandin (B15479496) F2α analog, fluprostenol (B1673476).[1][2] It is a potential active metabolite of this compound isopropyl ester and is expected to act as an agonist at the prostaglandin F receptor (FP receptor).[1][2] The primary challenge in its topical delivery is overcoming the skin's barrier, the stratum corneum, which limits the penetration of many drug molecules, particularly those that are not optimally lipophilic or have a larger molecular weight.[3][4]
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: While specific experimental data for this compound is limited in the provided search results, we can infer properties from its close analog, fluprostenol isopropyl ester. Key properties to consider are solubility in various solvents, molecular weight, and lipophilicity (Log P). These factors are critical for designing a vehicle that can both solubilize the drug and facilitate its partitioning into the skin.[4][5]
Q3: Which penetration enhancement strategies are most promising for this compound?
A3: Several strategies can be employed to enhance the skin penetration of prostaglandin analogs. These include:
-
Chemical Penetration Enhancers: Alcohols (e.g., ethanol), glycols (e.g., propylene (B89431) glycol), surfactants, and fatty acids can disrupt the lipid structure of the stratum corneum, thereby increasing drug diffusion.[3][6]
-
Vesicular Systems: Liposomes and other vesicle-based systems can encapsulate the drug and improve its transport across the skin barrier.[7]
-
Prodrug Approach: Using an ester form, such as this compound isopropyl ester, can improve lipophilicity and enhance penetration. The ester is then hydrolyzed to the active this compound within the skin.[1][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of topical this compound.
Formulation & Stability Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. Changes in temperature or pH during storage. | Increase the concentration of co-solvents (e.g., ethanol, propylene glycol).[6] Adjust the pH of the formulation to enhance solubility. Evaluate the use of solubilizers like cyclodextrins.[9] |
| Phase Separation (e.g., in Creams/Emulsions) | Improper emulsification process or choice of emulsifying agents. Imbalance in the oil/water phase ratio. Incompatibility of excipients. | Optimize the homogenization speed and duration during manufacturing.[10] Screen different emulsifying agents for better stability.[9] Ensure all ingredients are added to the correct phase (oil or water) during preparation.[10] |
| Inconsistent Viscosity | Poor control over manufacturing process variables (e.g., mixing speed, temperature, duration).[11] Variation in the quality or concentration of thickening agents. | Tightly control all critical process parameters during manufacturing.[10] Ensure consistent sourcing and quality of all excipients, especially gelling agents.[11] |
| Chemical Degradation of API | Exposure to light, incompatible excipients, or suboptimal pH. Excessive heat during the manufacturing process.[10] | Conduct photostability studies and consider opaque packaging.[5] Perform compatibility studies with all excipients. Adjust formulation pH to a range where this compound is most stable. Optimize heating and cooling rates during production.[10] |
Low Skin Permeation & In Vitro Testing Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Permeation in IVPT Studies | Formulation is not optimized for skin penetration. High viscosity of the formulation is impeding drug diffusion.[9] The drug has poor solubility in the formulation, limiting its availability for release.[9] | Incorporate known penetration enhancers (e.g., ethanol, propylene glycol, terpenes).[6][7] Adjust the viscosity using different types or concentrations of gelling agents.[9] Improve drug solubility within the formulation vehicle.[9] |
| High Variability in Permeation Results | Inconsistent skin samples (e.g., variable thickness, different donors, damaged barrier).[12] Air bubbles trapped between the skin and the receptor fluid in the diffusion cell. Inconsistent dosing of the topical formulation onto the skin samples. | Use skin from at least three different donors with multiple replicates for each.[12] Perform skin integrity tests (e.g., TEWL or electrical resistance) before the experiment.[13] Ensure no air bubbles are present during the setup of Franz cells. Carefully apply a consistent, finite dose to each skin section.[13] |
| No Detectable Drug in Receptor Fluid | The analytical method is not sensitive enough. The drug is highly retained within the skin layers (epidermis/dermis) and not reaching the receptor fluid. The test duration is too short. | Develop and validate a more sensitive analytical method (e.g., LC-MS/MS).[14] Analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) at the end of the study.[12][15] Extend the duration of the permeation study (up to 24-48 hours, depending on regulatory guidelines).[16] |
| Poor Mass Balance | The drug has evaporated from the skin surface. The drug has bound to the diffusion cell apparatus. Incomplete extraction of the drug from the skin or formulation remnants. | Use an appropriate diffusion cell setup to minimize evaporation. Perform recovery studies to check for binding to the experimental apparatus. Validate the extraction method to ensure complete recovery from the skin matrix.[15] |
Data & Protocols
Physicochemical Properties of Fluprostenol Analogs
The following table summarizes key properties for fluprostenol and its isopropyl ester prodrug, which are critical for formulation design.
| Property | Fluprostenol Isopropyl Ester | (+)-Fluprostenol (Active Form) |
| Molecular Formula | C₂₆H₃₅F₃O₆[8] | C₂₃H₂₉F₃O₆[2] |
| Formula Weight | 500.6 g/mol [8] | 462.5 g/mol |
| Form | A solution in ethanol[8] | Solid |
| Solubility | Ethanol: 25 mg/mL, DMSO: 20 mg/mL[8] | Data not available in search results |
| Notes | Isopropyl ester prodrug form of (+)-fluprostenol.[8] | Active metabolite of the isopropyl ester form.[2] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol provides a standardized method for assessing the skin penetration of this compound from a topical formulation.[12][17][18]
-
Skin Preparation:
-
Obtain ex vivo human or porcine skin. Thaw frozen skin at room temperature.[12]
-
If using full-thickness skin, dermatomize to a thickness of approximately 500 µm.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Perform a skin integrity test (e.g., measure Transepidermal Water Loss - TEWL) to ensure the barrier function is intact.[13]
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).
-
Ensure the receptor chamber is completely filled and free of air bubbles.
-
Place the assembled cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1 °C.[16]
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.[16]
-
After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Post-Experiment Processing:
-
At the end of the experiment, dismantle the Franz cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., via heat separation).
-
Extract the drug from the epidermis, dermis, and receptor fluid samples for analysis.
-
Protocol 2: Quantification of this compound in Skin Samples by HPLC
This protocol outlines a general procedure for extracting and quantifying the drug from skin tissue. A specific method must be developed and validated for this compound.[14][15]
-
Sample Preparation and Extraction:
-
Mince the collected skin samples (epidermis, dermis) into small pieces.
-
Place the minced tissue into a homogenizer tube with a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol).
-
Homogenize the tissue until it is fully disrupted.
-
Add a protein precipitation agent (e.g., acetonitrile) to the homogenate.[15]
-
Vortex and then centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins and tissue debris.[15]
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system, potentially coupled with a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.[14]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a relevant wavelength (e.g., 222 or 280 nm based on fluprostenol analogs) or mass spectrometry.[1][8]
-
Quantification: Create a calibration curve using standards of known this compound concentrations. Use an internal standard to correct for extraction variability.[14]
-
-
Method Validation:
-
Validate the analytical method according to ICH Q2(R1) guidelines, assessing for specificity, linearity, accuracy, precision, and limits of detection and quantification.[15]
-
Visualizations
Signaling & Experimental Workflows
The following diagrams illustrate key pathways and processes relevant to your research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pharmadigests.com [pharmadigests.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 12. permegear.com [permegear.com]
- 13. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Technical Support Center: Optimizing Dose-Response Studies for 15(S)-Fluprostenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-Fluprostenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design, execute, and interpret your dose-response experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Travoprost?
A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the (S)-epimer at the 15th carbon position of Fluprostenol. Travoprost is the isopropyl ester prodrug of the potent prostaglandin F (FP) receptor agonist, (+)-Fluprostenol, which is the (R)-epimer.[1][2] In experimental settings, the active compound is the free acid, Fluprostenol. The key difference lies in the stereochemistry at the C-15 hydroxyl group, which significantly impacts biological activity.
Q2: What is the primary mechanism of action for Fluprostenol?
A2: Fluprostenol acts as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor typically couples to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4]
Q3: What is the expected potency of this compound compared to the 15(R) epimer ((+)-Fluprostenol)?
A3: While specific quantitative data for this compound is limited in published literature, inversion of the stereochemistry at the C-15 position in prostaglandin analogs is generally known to cause a significant reduction in potency, often by several orders of magnitude.[5] Therefore, this compound is expected to be a much weaker agonist at the FP receptor compared to its 15(R) counterpart, (+)-Fluprostenol.[1][2] For comparison, other 15-epi prostaglandin F2α analogs have shown substantially reduced binding affinity and biological activity.[6]
Q4: What are the common cellular responses measured to determine the dose-response curve for FP receptor agonists?
A4: Common downstream signaling events measured to quantify FP receptor activation include:
-
Intracellular Calcium Mobilization: A rapid and robust response following Gq activation.
-
Inositol Phosphate (B84403) (IP) Accumulation: A direct measure of phospholipase C activity.
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: Activation of the MAPK/ERK pathway is a downstream consequence of FP receptor signaling.[4]
Troubleshooting Guide
Issue 1: No discernible dose-response curve or very low potency.
| Potential Cause | Troubleshooting Suggestion |
| Low Potency of 15(S)-Epimer | As the 15(S)-epimer, this compound is expected to have significantly lower potency than the 15(R) epimer.[1][5] Ensure the concentration range in your experiment is sufficiently high to observe a response. Consider testing up to the high micromolar range. |
| Incorrect Compound Handling | Prostaglandins can be unstable. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Confirm the solvent is compatible with your assay system.[7] |
| Low FP Receptor Expression | The cell line used may not express sufficient levels of the FP receptor. Verify receptor expression using techniques like qPCR, Western blot, or by testing a potent, known FP agonist like (+)-Fluprostenol as a positive control. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect a weak response. Consider using a more sensitive downstream readout or an amplification step. The inositol phosphate turnover assay is often more sensitive than the calcium mobilization assay for ranking PG agonist potencies.[8] |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate. Edge effects can be minimized by not using the outer wells of the plate. |
| Pipetting Errors | Calibrate pipettes regularly. For small volumes, use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step. |
| Compound Precipitation | This compound has limited aqueous solubility.[7] Visually inspect your dilution series for any signs of precipitation, especially at higher concentrations. The use of a carrier solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells. |
Issue 3: The dose-response curve does not reach a plateau (no Emax observed).
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Concentration Range | The highest concentration tested may not be sufficient to elicit a maximal response. Extend the concentration range of this compound. |
| Partial Agonism | This compound may act as a partial agonist, meaning it cannot induce the full biological response of a full agonist like (+)-Fluprostenol, regardless of the concentration. Compare the maximal effect to that of a known full agonist to determine the extent of agonism. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its signaling pathway.[9] Consider using shorter incubation times or a kinetic assay format (e.g., real-time calcium imaging) to capture the initial response before significant desensitization occurs. |
Data Presentation
Table 1: Pharmacological Data for the Active 15(R)-Epimer, (+)-Fluprostenol (Travoprost Acid)
This table provides reference values for the potent, clinically used 15(R)-epimer to serve as a benchmark for your experiments with this compound.
| Parameter | Value | Assay | Cell Line/Tissue |
| Ki | 49.9 nM | Radioligand Binding | - |
| EC50 | 2.4 nM | - | - |
| EC50 | 17.5 nM | Calcium Mobilization | Cloned Human Ocular FP Receptors |
| EC50 | 19.1 nM | Calcium Mobilization | Rat A7r5 Cells |
| EC50 | 37.3 nM | Calcium Mobilization | Mouse 3T3 Cells |
| EC50 | 3.67 nM | Inositol Phosphate Generation | Swiss 3T3 Cells |
Data compiled from Tocris Bioscience and a pharmacological study on FP receptors.[8]
Experimental Protocols & Visualizations
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist like Fluprostenol initiates a cascade of intracellular events. The primary pathway involves Gq protein activation, leading to downstream calcium mobilization and ERK phosphorylation.
Caption: FP Receptor signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps for measuring intracellular calcium changes in response to this compound.
Caption: Calcium mobilization assay workflow.
Detailed Protocol: Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation.
-
Cell Culture: Seed cells (e.g., HEK293 or Swiss 3T3 cells expressing the FP receptor) in 24- or 48-well plates in inositol-free medium supplemented with [³H]-myo-inositol. Culture for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of IP1, allowing it to accumulate.
-
Stimulation: Wash the cells and pre-incubate with the LiCl-containing buffer. Add varying concentrations of this compound and a positive control (e.g., (+)-Fluprostenol). Incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and IP Extraction: Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid). Lyse the cells and collect the supernatant containing the inositol phosphates.
-
Purification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphate fractions using liquid scintillation counting.
-
Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50.
Troubleshooting Logic for Dose-Response Curve Issues
This diagram provides a logical flow for diagnosing common problems in your dose-response experiments.
Caption: Troubleshooting dose-response curves.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Differential regulation of prostaglandin F(2alpha) receptor isoforms by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. FP prostaglandin receptors mediating inositol phosphates generation and calcium mobilization in Swiss 3T3 cells: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in 15(S)-Fluprostenol receptor binding assays
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal issues in 15(S)-Fluprostenol receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its target receptor?
This compound is an isomer of fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] It functions as an agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5][6] It is the biologically active metabolite of the prodrug this compound isopropyl ester.[1][6] Notably, the 15(S) isomer generally exhibits lower potency compared to its 15(R) epimer, fluprostenol.[1][6][7]
Q2: What is the primary signaling pathway activated by the FP receptor?
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[3][8] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] The FP receptor can also engage G12/G13 proteins to activate Rho signaling pathways.[4][8]
Q3: My total binding signal is unexpectedly low. What are the most common causes?
A low total binding signal is a frequent issue that can stem from several factors.[9] The most common culprits include problems with reagent integrity, suboptimal assay conditions, or procedural errors.[9][10] Specific areas to investigate are the quality of the radioligand and receptor preparation, incubation time and temperature, buffer composition, and the concentration of receptor protein used in the assay.[9][11]
Q4: My specific binding is low, but my non-specific binding (NSB) is high. What should I do?
High non-specific binding can mask the specific signal, making it appear low.[11] This often results from the radioligand binding to components other than the target receptor, such as the filter membrane or other proteins.[12] Strategies to reduce NSB include optimizing the concentration of blocking agents like Bovine Serum Albumin (BSA), adjusting the ionic strength of the buffer, increasing the stringency of wash steps, and pre-treating filters with agents like polyethyleneimine (PEI).[9]
Visual Guide: FP Receptor Signaling Pathway
Caption: Simplified signaling cascade of the FP receptor upon agonist binding.
Troubleshooting Guide for Low Specific Signal
This section provides a systematic approach to diagnosing and resolving the root causes of a weak signal.
Problem Area 1: Reagent Integrity and Concentration
A low signal often originates from compromised reagents or incorrect concentrations.
Q: How can I verify my ligand and receptor are active and used at the correct concentrations?
A: Systematically check each component. Degradation of the radioligand or receptor is a primary cause of low signal.[9]
Table 1: Troubleshooting Reagent-Related Issues
| Potential Cause | Verification Steps | Recommended Solution |
| Degraded/Inactive Ligand | Check the expiration date and storage conditions of the labeled ligand (e.g., radioligand). For radioligands, ensure specific activity is sufficient for detection.[11] | Purchase a new, quality-controlled batch of the ligand. Aliquot upon receipt to minimize freeze-thaw cycles.[11] |
| Inactive Receptor Preparation | Ensure membrane preparations have been stored correctly (typically at -80°C) and have not undergone excessive freeze-thaw cycles.[9] High cell passage numbers can lead to decreased receptor expression.[11] | Use a fresh batch of membrane preparations or a new vial of cells.[11] Confirm receptor expression via a saturation binding assay to determine Bmax (receptor density).[13] |
| Insufficient Receptor Concentration | Too little membrane protein will result in a low number of receptors and a weak signal.[11] | Perform a titration experiment to determine the optimal membrane protein concentration that provides a robust signal-to-noise ratio.[12] A typical starting range is 10-50 µg of membrane protein per well. |
| Presence of Endogenous Ligands | Residual prostaglandins (B1171923) in tissue preparations can compete for binding sites. | Ensure thorough washing and homogenization of membrane preparations to remove any endogenous ligands.[11][12] |
Problem Area 2: Suboptimal Assay Conditions
The buffer composition, incubation time, and temperature are critical for achieving optimal binding.
Q: My reagents seem fine. How do I optimize the assay conditions?
A: Incorrect buffer pH, ionic strength, or incubation parameters can significantly reduce specific binding.[9][11]
Table 2: Optimizing Assay Conditions
| Parameter | Potential Issue | Recommended Solution |
| Buffer Composition | The pH and ionic strength are outside the optimal range for the receptor. | Test a range of pH values (typically 7.2-7.8) and salt concentrations to find the optimal buffer composition.[11] |
| GTP in Buffer (for agonist binding) | For agonist ligands like this compound, the presence of GTP can shift the GPCR to a low-affinity state, reducing the binding signal.[11][14] | Consider omitting GTP from the assay buffer for agonist binding studies to stabilize the high-affinity receptor state.[11] |
| Incubation Time | Incubation time is too short to allow the binding reaction to reach equilibrium.[12] | Perform a kinetic (association) binding experiment to determine the time required to reach steady-state at the specific radioligand concentration being used.[13][15] |
| Incubation Temperature | Temperature may be too high, causing receptor degradation, or too low, slowing the association rate excessively. | Test different temperatures (e.g., room temperature, 37°C) to find the optimal balance between binding kinetics and receptor stability. Maintain a consistent temperature during all incubations.[9] |
| Washing Steps | Washing may be too harsh (stripping specifically bound ligand) or insufficient (leaving high non-specific background). | Optimize the number of washes and the volume of ice-cold wash buffer. Ensure the wash is performed rapidly to minimize dissociation.[9][12] |
Visual Guide: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal issues.
Experimental Protocols
Protocol 1: General Radioligand Filtration Binding Assay
This protocol outlines a standard filtration-based assay to measure ligand binding to membrane-bound FP receptors. Radioligand binding assays are considered the gold standard for measuring ligand affinity.[13][16]
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA.
-
Radioligand : Dilute the radiolabeled this compound analog (e.g., [3H]-PGF2α) in assay buffer to the desired concentration (typically at or below the Kd).[12]
-
Receptor Membranes : Thaw frozen aliquots of membrane preparations expressing the FP receptor on ice. Homogenize gently and dilute in ice-cold assay buffer to the predetermined optimal concentration.
-
Non-Specific Binding (NSB) Control : Prepare a solution of a high concentration (1000-fold excess over the radioligand) of an unlabeled FP receptor agonist or antagonist in assay buffer.
-
-
Assay Incubation :
-
Set up triplicate tubes or wells for each condition: Total Binding, Non-Specific Binding, and any competitor compounds.
-
To Total Binding wells, add assay buffer.
-
To NSB wells, add the excess unlabeled ligand solution.
-
Add the diluted receptor membrane preparation to all wells.
-
Initiate the binding reaction by adding the diluted radioligand to all wells.
-
Incubate at a constant temperature for a sufficient time to reach equilibrium (determined from kinetic experiments).[12]
-
-
Separation of Bound and Free Ligand :
-
Pre-soak filter mats (e.g., GF/B or GF/C glass fiber) in a solution like 0.5% polyethyleneimine to reduce non-specific filter binding.[9]
-
Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a cell harvester under vacuum.[15]
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer (e.g., Assay Buffer) to remove unbound radioligand.[12]
-
-
Quantification :
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis :
-
Calculate Specific Binding = (Average CPM of Total Binding) - (Average CPM of NSB).
-
Visual Guide: Experimental Workflow
Caption: General workflow for a filtration-based receptor binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]
- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Solutions for 15(S)-Fluprostenol solubility challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with 15(S)-Fluprostenol. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended. It has limited solubility in aqueous buffers like phosphate-buffered saline (PBS).
Q2: My this compound, which is supplied in ethanol, has evaporated. What should I do?
A2: If the ethanol has evaporated, you can reconstitute the this compound by adding fresh anhydrous ethanol, DMF, or DMSO to the vial. Ensure it is fully dissolved by vortexing before use.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your aqueous buffer to stay within its solubility limit.
-
Increase the Cosolvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., DMSO or ethanol) can help maintain solubility. However, always consider the potential effects of the solvent on your cells or assay.
-
Stepwise Dilution: Avoid adding a highly concentrated organic stock solution directly into the full volume of your aqueous buffer. Instead, perform one or more intermediate dilution steps in the aqueous buffer.
-
Vigorous Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform mixing. This can prevent the formation of localized high concentrations that lead to precipitation.
-
Work with Warmed Buffer: Using a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve the solubility of the compound upon dilution.
Q4: What is the maximum aqueous solubility of this compound?
A4: The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[1] However, this can be influenced by the presence of other components in your buffer system. It is always recommended to perform a solubility test in your specific experimental buffer if you are working near this concentration.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in organic solvents should be stored at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: 1 mg of this compound powder (Formula Weight: 458.5 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 458.5 g/mol ) / 0.010 mol/L = 0.000218 L = 218 µL
-
-
Procedure: a. Carefully weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 218 µL of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C.
Protocol for Diluting Stock Solution into Aqueous Buffer (e.g., for Cell Culture):
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer (e.g., cell culture medium), sterile microcentrifuge tubes.
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed aqueous buffer. This results in a 100 µM solution with 1% DMSO. Vortex gently to mix. c. In a separate tube containing 900 µL of pre-warmed aqueous buffer, add 100 µL of the 100 µM intermediate dilution. This yields a final concentration of 10 µM this compound in a final volume of 1 mL, with a final DMSO concentration of 0.1%. d. Mix thoroughly by gentle inversion or pipetting. e. Visually inspect the final solution for any signs of precipitation before use.
Visualizations
References
Technical Support Center: Refining LC-MS/MS Methods for Sensitive Detection of Fluprostenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of fluprostenol (B1673476) isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and execution of LC-MS/MS methods for fluprostenol isomer analysis.
Q1: I am not detecting a signal for fluprostenol. What are the common causes?
A1: A lack of signal can stem from several factors, from sample preparation to instrument settings. Here is a step-by-step troubleshooting guide:
-
Sample Preparation: Ensure that the solid-phase extraction (SPE) protocol was followed correctly. Incomplete elution or loss of analyte during the drying down step can lead to no detectable signal. Verify the pH of your sample before loading onto the SPE cartridge; it should be acidic (around pH 4.0) to ensure proper retention of the acidic fluprostenol molecule.
-
Instrument Parameters:
-
Ionization Mode: Fluprostenol, like other prostaglandins, is best detected in negative ion mode electrospray ionization (ESI-).[1] Ensure your mass spectrometer is set to this mode.
-
MRM Transitions: Verify that you are monitoring the correct precursor and product ions. For travoprost (B1681362) free acid, the (+)-enantiomer of fluprostenol, a common transition is m/z 457 [M-H]⁻ to m/z 161.[1]
-
Source Conditions: Check and optimize source parameters such as capillary voltage, source temperature, and gas flows. Suboptimal conditions can lead to poor ionization efficiency.
-
Q2: My fluprostenol isomer peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and sensitivity. Consider the following:
-
Chromatography:
-
Mobile Phase: The pH of the mobile phase is critical. For acidic compounds like fluprostenol, using a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can improve peak shape by keeping the analyte in its neutral form.
-
Column Choice: A C18 column is commonly used for prostaglandin (B15479496) analysis.[1] Ensure your column is not degraded or contaminated. Flushing the column or replacing it may be necessary.
-
Injection Solvent: The solvent used to reconstitute your sample after evaporation should be as similar as possible to the initial mobile phase conditions to avoid peak distortion. Injecting in a solvent much stronger than the mobile phase can lead to broad and split peaks.
-
-
System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to peak tailing. A thorough system cleaning may be required.
Q3: I am having difficulty separating the fluprostenol diastereomers. What can I do?
A3: The separation of diastereomers can be challenging as they often have very similar physicochemical properties.
-
Chromatographic Optimization:
-
Gradient Elution: A shallow gradient can improve the resolution of closely eluting isomers. Experiment with slower ramp-up of the organic solvent percentage in your mobile phase.
-
Column Chemistry: If a standard C18 column is not providing sufficient resolution, consider columns with different selectivities, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase. These can offer different interactions with the analytes and improve separation.
-
Temperature: Adjusting the column temperature can sometimes improve the separation of diastereomers.
-
Q4: I am observing significant ion suppression and matrix effects. How can I mitigate this?
A4: Ion suppression, where co-eluting matrix components interfere with the ionization of the analyte, is a common issue in bioanalysis.
-
Sample Preparation: A more rigorous sample clean-up can help remove interfering matrix components. This could involve optimizing your SPE protocol by testing different wash and elution solvents.
-
Chromatography: Adjusting the chromatographic method to separate the fluprostenol isomers from the region where most matrix components elute can be effective.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of fluprostenol) is highly recommended.[1] This can compensate for matrix effects and improve the accuracy and precision of quantification.
Data Presentation: Quantitative LC-MS/MS Parameters
The following tables summarize key quantitative parameters for the analysis of fluprostenol and related compounds. Note that parameters can vary between different instruments and should be optimized accordingly.
Table 1: Mass Spectrometry Parameters for Travoprost Free Acid ((+)-enantiomer of Fluprostenol)
| Parameter | Value | Reference |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [1] |
| Precursor Ion (Q1) | m/z 457 [M-H]⁻ | [1] |
| Product Ion (Q3) | m/z 161 | [1] |
| Internal Standard (IS) | Tetradeuterated travoprost free acid | [1] |
| IS Precursor Ion (Q1) | m/z 461 [M-H]⁻ | [1] |
| IS Product Ion (Q3) | m/z 161 | [1] |
Table 2: Example Chromatographic Conditions for Prostaglandin Analysis
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Fluprostenol from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a deuterated internal standard.
-
Acidify the plasma sample to approximately pH 4.0 with 0.1 M formic acid.[1] This step is crucial for the retention of the acidic fluprostenol on the reversed-phase SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727) followed by 1-2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of water to remove polar interferences.
-
A second wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can be used to remove less polar interferences.
-
-
Elution:
-
Elute the fluprostenol and internal standard from the cartridge with 1-2 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Visualizations
Fluprostenol Signaling Pathway
Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and exerts its effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor).
References
Technical Support Center: Optimizing Animal Study Design for 15(S)-Fluprostenol Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies involving 15(S)-Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It is the 15(S) epimer of fluprostenol.[1][4] Its primary mechanism of action is as a selective agonist for the prostaglandin F (FP) receptor.[4][5] The isopropyl ester form of fluprostenol, known as travoprost, is a prodrug that is hydrolyzed by corneal esterases into the biologically active free acid, fluprostenol.[3][4] Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological effects, most notably the reduction of intraocular pressure (IOP).[6][7][8]
Q2: What are the main research applications for this compound in animal studies?
A2: The predominant research application for this compound and its analogues is in ophthalmology, specifically for studying the treatment of glaucoma and ocular hypertension.[3] Its efficacy in reducing IOP is a key area of investigation.[9] Additionally, prostaglandins (B1171923) are known to play a role in bone metabolism, suggesting a potential, though less explored, application in osteoporosis research.[10][11]
Q3: What is the difference between this compound and Fluprostenol (Travoprost)?
A3: this compound is an isomer of fluprostenol, with the hydroxyl group at the C-15 position having the S configuration.[1][4] Fluprostenol (the active form of Travoprost) has the naturally occurring R configuration at this position. This stereochemical difference is significant, as the 15(S) epimer is generally considered to have lower potency at the FP receptor compared to the 15(R) epimer.[4][12]
Troubleshooting Guides
Animal Model Selection
Q: I am unsure which animal model to choose for my this compound study. What are the key considerations?
A: The choice of animal model is critical and depends heavily on your research question.
-
For Glaucoma Research: A variety of models are available, each with its own advantages and limitations.[13][14]
-
Rodents (Mice, Rats): They are cost-effective, easy to handle, and well-suited for genetic manipulation and high-throughput screening.[11][14] However, their ocular anatomy differs from humans (e.g., mice lack a lamina cribosa).[15] The DBA/2J mouse is a commonly used genetic model for spontaneous glaucoma.[14][15]
-
Rabbits: While historically used, some studies suggest that prostaglandins like latanoprost (B1674536) are not effective at lowering IOP in rabbits, making them a potentially poor choice for this specific class of compounds.[16]
-
Non-Human Primates (Monkeys): Their ocular anatomy and physiology are very similar to humans, making them a highly translatable model for glaucoma research.[13][14][15] However, they are expensive and present significant ethical considerations.[14][15]
-
Pigs: Porcine eyes share anatomical similarities with human eyes, making them an increasingly popular model.[17]
-
-
For Osteoporosis Research:
-
Rodents (Rats, Mice): The ovariectomized (OVX) rat is a well-established model for postmenopausal osteoporosis.[11][18] Mice are particularly useful for genetic studies.[11][18]
-
Larger Animals (Sheep, Dogs, Non-Human Primates): These models are often used in later-stage preclinical studies due to their physiological similarities to humans, including intracortical bone remodeling.[11][19]
-
Logical Workflow for Animal Model Selection
Caption: Workflow for selecting an appropriate animal model.
Dosage and Administration
Q: I am observing no effect of this compound in my animal model. Could this be a dosage or administration issue?
A: Yes, lack of efficacy can often be traced back to issues with dosage or the route of administration.
Troubleshooting Steps:
-
Verify the Active Form: this compound is the active acid. If you are using the isopropyl ester prodrug, ensure your chosen administration route allows for enzymatic conversion (e.g., topical ocular administration where corneal esterases are present).[3][4]
-
Re-evaluate the Dose: this compound is known to be less potent than its 15(R) counterpart.[4][12] You may need to use a higher concentration than what is reported for Travoprost. Review literature for dose-response studies of similar prostaglandin analogues in your chosen model.
-
Check the Administration Route: The route of administration significantly impacts drug delivery and absorption.[20][21]
-
Topical Ocular (for Glaucoma): This is the most common route for glaucoma studies.[22] Ensure proper instillation technique to avoid rapid washout. The volume should be appropriate for the animal's eye size (e.g., 3 µL for mice).[23][24]
-
Systemic (Subcutaneous, Intravenous, Intraperitoneal): For non-ocular studies or to bypass local absorption barriers.[20] Be aware that systemic administration can lead to more widespread side effects.[25]
-
-
Vehicle Formulation: Ensure this compound is fully dissolved in a non-toxic, biocompatible vehicle. Poor solubility can drastically reduce the effective dose delivered.
Experimental Workflow for Dose-Response Study
Caption: Workflow for conducting a dose-response study.
Experimental Protocols and Data Interpretation
Q: My results show high variability between animals. How can I improve the consistency of my experiments?
A: High variability can obscure true experimental effects. Here are some ways to improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing times, and measurement techniques, are consistent across all groups and individuals.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the laboratory environment and handling procedures before starting the experiment. This reduces stress-induced physiological changes.
-
Control for Circadian Rhythms: Physiological parameters like IOP can exhibit diurnal variation.[23] All measurements and treatments should be performed at the same time each day.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation.
-
Randomize and Blind: Randomly assign animals to treatment groups. Whenever possible, the experimenter performing treatments and measurements should be blinded to the group assignments to prevent unconscious bias.
Q: I am observing an initial increase in IOP after topical application of this compound. Is this normal?
A: An initial, transient increase in IOP has been reported in some studies with prostaglandin analogues in mice before the hypotensive effect becomes apparent.[24] It is crucial to perform measurements at multiple time points (e.g., 1, 2, 3, and 6 hours post-instillation) to capture the full dynamic response.[24] The peak hypotensive effect for latanoprost in mice was observed at 3 hours post-instillation.[24]
Data Presentation
Table 1: Recommended Starting Doses for Prostaglandin Analogues in Rodent Glaucoma Models
| Compound | Animal Model | Concentration | Volume | Route | Reference |
| Latanoprost | Mouse (WT) | 0.005% | 3 µL | Topical Ocular | [23][24] |
| Travoprost | Mouse (WT) | 0.004% | 3 µL | Topical Ocular | [23] |
| Bimatoprost | Mouse (WT) | 0.03% | 3 µL | Topical Ocular | [23] |
Note: These are starting points based on published literature for related compounds. The optimal dose for this compound may be higher due to its potentially lower potency and must be determined empirically.
Experimental Protocols
Protocol 1: Evaluation of IOP Reduction in a Mouse Model
-
Animal Selection: Use an appropriate mouse strain (e.g., C57BL/6 for induced models, or DBA/2J for genetic models).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., TonoLab) at a consistent time of day. This should be done for several days to establish a stable baseline.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like Latanoprost 0.005%).
-
Drug Administration: Under light anesthesia (if required for safe handling), topically administer 3 µL of the test compound to one eye. The contralateral eye can serve as an untreated control.[24]
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at several time points after administration (e.g., 1, 2, 3, 6, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each animal at each time point. Compare the mean IOP change between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualization
FP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the FP receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. ehu.eus [ehu.eus]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
- 17. mdpi.com [mdpi.com]
- 18. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 22. Pharmacology | Veterian Key [veteriankey.com]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 15(S)-Fluprostenol and 15(R)-Fluprostenol Potency at the Prostaglandin F Receptor
For researchers, scientists, and drug development professionals, understanding the stereospecificity of prostaglandin (B15479496) analogues is critical for optimizing therapeutic efficacy. This guide provides a detailed comparison of the potency of two stereoisomers, 15(S)-Fluprostenol and 15(R)-Fluprostenol, at the prostaglandin F (FP) receptor. The evidence overwhelmingly indicates that the stereochemistry at the C-15 position is a pivotal determinant of biological activity, with the 15(S) isomer demonstrating significantly higher potency.
This compound, also known as Travoprost acid, is a potent and selective agonist for the FP receptor. In contrast, while direct quantitative data for 15(R)-Fluprostenol is sparse in publicly available literature, evidence from structurally related prostaglandin analogues strongly suggests that the 15(R) configuration results in substantially lower activity. For instance, with the related compound Cloprostenol, the 15(S)-epimer is reported to be less active by several orders of magnitude as an FP receptor ligand when compared to the 15(R)-cloprostenol.[1] This highlights the critical importance of the C-15 hydroxyl group's spatial orientation for effective receptor binding and activation.
Quantitative Potency Comparison
The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound at the FP receptor. Due to the limited availability of direct experimental data for 15(R)-Fluprostenol, a direct quantitative comparison is not possible at this time.
Table 1: FP Receptor Binding Affinity of this compound
| Compound | Receptor | Preparation | Ki (nM) |
| This compound (Travoprost acid) | Prostaglandin F (FP) | Not Specified | 49.9 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at the FP Receptor
| Compound | Assay | Cell Line/Tissue | EC50 (nM) |
| This compound (Travoprost acid) | Calcium Mobilization | Cloned human ocular FP receptors | 17.5 |
| This compound (Travoprost acid) | Calcium Mobilization | Rat A7r5 cells | 19.1 |
| This compound (Travoprost acid) | Calcium Mobilization | Mouse 3T3 cells | 37.3 |
| This compound (Travoprost acid) | Not Specified | Not Specified | 2.4 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Signaling Pathway and Experimental Workflow
Activation of the FP receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium is a key event that can be measured to quantify the functional potency of FP receptor agonists.
A typical experimental workflow to compare the potency of the two isomers would involve parallel assays measuring their ability to stimulate this pathway.
Detailed Experimental Protocols
Accurate potency determination relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize FP receptor agonists.
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound (e.g., 15(S)- or 15(R)-Fluprostenol) to displace a radiolabeled ligand that is known to bind to the FP receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP agonist).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of FP receptor activation.
-
Cell Culture and Labeling:
-
Culture cells expressing the FP receptor in multi-well plates.
-
Label the cells by incubating them with [3H]-myo-inositol overnight. This incorporates the radiolabel into the cell membrane phospholipids.
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Add varying concentrations of the test compound and incubate for a defined period.
-
-
Extraction and Detection:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid or formic acid).
-
Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate accumulation against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Calcium Mobilization Assay (FLIPR)
This high-throughput functional assay measures changes in intracellular calcium concentration using a fluorescent dye.
-
Cell Plating:
-
Seed cells expressing the FP receptor into a multi-well plate (typically 96- or 384-well) and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with a dye-loading solution. The AM ester form of the dye allows it to cross the cell membrane.
-
Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
-
Assay Execution:
-
Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence in each well.
-
The instrument's integrated liquid handler adds varying concentrations of the test compound to the wells.
-
Immediately after compound addition, the instrument measures the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the response for each concentration of the test compound.
-
Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
References
A Comparative Analysis of 15(S)-Fluprostenol and Latanoprost in Ocular Pharmacology
In the landscape of glaucoma therapeutics, prostaglandin (B15479496) F2α (FP) receptor agonists stand as a cornerstone of treatment, effectively reducing intraocular pressure (IOP) by enhancing uveoscleral outflow. This guide provides a detailed comparative analysis of two prominent FP receptor agonists, 15(S)-Fluprostenol and Latanoprost, tailored for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present comparative experimental data, and outline detailed experimental protocols.
Mechanism of Action and Signaling Pathway
Both this compound and Latanoprost are analogues of prostaglandin F2α and exert their primary therapeutic effect by acting as agonists at the prostanoid FP receptor.[1][2] Upon topical administration to the eye, these prodrugs are hydrolyzed by corneal esterases into their biologically active acid forms.[3]
The active metabolites of both compounds bind to FP receptors located on ciliary muscle and trabecular meshwork cells.[4][5] This binding initiates a cascade of intracellular signaling events. While the precise downstream pathways can vary between different prostaglandin analogues, a key mechanism involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[6][7]
Furthermore, evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the mechanism of action of prostaglandin analogs, contributing to cell survival and tissue remodeling.[8] Activation of these pathways is believed to lead to the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork, a process involving matrix metalloproteinases (MMPs), which ultimately reduces hydraulic resistance and increases the outflow of aqueous humor, thereby lowering IOP.[3][9]
Caption: Signaling pathway of FP receptor agonists.
Quantitative Data Comparison
The following tables summarize key quantitative data for the active acid forms of this compound (represented by its structurally related compound, Travoprost (B1681362) acid) and Latanoprost. It is important to note that direct comparative data for the 15(S)-isomer of Fluprostenol is limited in publicly available literature; therefore, data for Travoprost acid ([+]-fluprostenol) is used as a surrogate.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Phosphoinositide Turnover | Functional Potency (EC50, nM) - Calcium Mobilization |
| Travoprost acid ([+]-fluprostenol) | FP | 35 ± 5[10] | 1.4 (human ciliary muscle)[10], 3.6 (human trabecular meshwork)[10] | 17.5-37[1] |
| Latanoprost acid | FP | 98[10] | 32-124 (in various cells)[10] | Not directly reported in the same comparative study |
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Drug (Prodrug Form) | Concentration | Mean IOP Reduction from Baseline | Study Duration | Reference |
| Travoprost 0.004% | 0.004% | 8.0 ± 0.3 mmHg | 12 weeks | [11] |
| Latanoprost 0.005% | 0.005% | 8.6 ± 0.3 mmHg | 12 weeks | [11] |
| Travoprost 0.004% | 0.004% | 4.3 ± 1.01 mmHg | 3 months | [9] |
| Latanoprost 0.005% | 0.005% | 4.48 ± 1.11 mmHg | 3 months | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug performance. Below are generalized protocols for key experiments used to characterize FP receptor agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the FP receptor.
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human FP receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Harvest confluent cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 50 µL of [3H]-Prostaglandin F2α (specific activity ~100-200 Ci/mmol) at a final concentration of 1-2 nM.
-
Add 50 µL of competing ligand (this compound or Latanoprost acid) at various concentrations (e.g., 10^-11 to 10^-5 M). For non-specific binding determination, use a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to stimulate the Gq-coupled signaling pathway by quantifying the accumulation of inositol phosphates (IPs).[12]
-
Cell Labeling:
-
Seed HEK293 cells expressing the FP receptor in 24-well plates and grow to near confluency.
-
Label the cells by incubating overnight in inositol-free DMEM containing [3H]-myo-inositol (1 µCi/mL).
-
-
Agonist Stimulation:
-
Wash the cells with serum-free medium containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Pre-incubate the cells with the LiCl-containing medium for 15-30 minutes.
-
Add varying concentrations of the test agonist (this compound or Latanoprost acid) and incubate for 30-60 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold 0.5 M trichloroacetic acid (TCA).
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total IPs with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the total [3H]-IP accumulation against the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Caption: Experimental workflow for comparison.
Logical Relationships of Chemical Structures
Both this compound and Latanoprost are synthetic analogues of Prostaglandin F2α. They share a common cyclopentane (B165970) ring structure and two side chains, characteristic of prostanoids. The key differences lie in the substitutions on these side chains, which influence their receptor binding affinity, selectivity, and pharmacokinetic properties. Latanoprost features a phenyl group at the end of its omega chain, while Fluprostenol has a trifluoromethylphenoxy group at a similar position. The "(S)" designation in this compound refers to the stereochemistry at the carbon-15 (B1200482) hydroxyl group, which is a critical determinant of biological activity.
Caption: Structural relationships of the compounds.
References
- 1. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
Mechanistic Deep Dive: A Comparative Analysis of Bimatoprost and 15(S)-Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the mechanistic differences between two prostaglandin (B15479496) analogs, Bimatoprost (B1667075) and 15(S)-Fluprostenol. While both are used in ophthalmology to reduce intraocular pressure (IOP), their molecular interactions and signaling pathways exhibit significant distinctions.
Executive Summary
Bimatoprost, a prostamide, demonstrates a complex mechanism of action, with evidence supporting its activity at both the prostaglandin F (FP) receptor and a putative prostamide receptor.[1][2] In contrast, this compound, the inactive C-15 epimer of the active moiety in Travoprost, is expected to be a significantly less potent agonist at the FP receptor.[3] This guide will dissect these differences through a review of their receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Receptor Binding and Functional Potency
The primary distinction between Bimatoprost and Fluprostenol lies in their receptor interactions. Bimatoprost is an ethyl amide derivative of 17-phenyl-trinor PGF2α, and while it can be hydrolyzed to its free acid, which is a potent FP receptor agonist, the parent compound itself is believed to possess intrinsic activity, potentially at a distinct prostamide receptor.[1][2][4] Fluprostenol is a potent and selective FP receptor agonist.[5] The 15(S) epimer of Fluprostenol is known to be substantially less potent than the naturally occurring 15(R) form.[3]
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of these compounds.
Table 1: Prostaglandin FP Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Test System | Reference |
| Bimatoprost | 6310 ± 1650 | HEK cells expressing human FP receptor | [6] |
| Bimatoprost Acid | 83 | Cultured human trabecular meshwork or ciliary muscle cells | [7] |
| (+)-Fluprostenol (Travoprost Acid) | 49.9 | Not specified | |
| This compound | Data not available; expected to be significantly higher (lower affinity) than (+)-Fluprostenol | [3] |
Table 2: Prostaglandin FP Receptor Functional Potencies (EC50)
| Compound | EC50 (nM) | Assay Type | Cell Type | Reference |
| Bimatoprost | 2940 ± 1663 | Intracellular Ca2+ mobilization | HEK cells expressing human FP receptor | [6] |
| Bimatoprost | 3245 | Not specified | Human trabecular meshwork cells | [7] |
| Bimatoprost Acid | 2.8 - 3.8 | Phosphoinositide turnover | Most cell types | [7] |
| (+)-Fluprostenol (Travoprost Acid) | 2.4 | Not specified | Not specified | |
| (+)-Fluprostenol (Travoprost Acid) | 17.5 | Intracellular Ca2+ mobilization | Cloned human ocular FP receptors | |
| This compound | Data not available; expected to be significantly higher (lower potency) than (+)-Fluprostenol | [3] |
Signaling Pathways
Activation of the Gq-coupled FP receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream effectors, including extracellular signal-regulated kinases (ERK).
The proposed signaling pathways for Bimatoprost and this compound are illustrated below.
References
- 1. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Researcher's Guide to Validating 15(S)-Fluprostenol and Comparing Prostaglandin F2α Analogs
For researchers and drug development professionals investigating ocular hypotensive agents, rigorous experimental validation is paramount. This guide provides a comprehensive overview of the methods used to validate the activity of 15(S)-Fluprostenol, a prostaglandin (B15479496) F2α (PGF2α) analog. Due to the limited availability of direct data on the 15(S) epimer, this guide will focus on the validation of its potent counterpart, the 15(R) epimer (Fluprostenol, the active form of Travoprost), and provide a comparative analysis with other commercially available PGF2α analogs: Latanoprost (B1674536) and Bimatoprost (B1667075).
This compound is the unnatural C-15 epimer of Fluprostenol. Inversion of the stereochemistry at the C-15 position of PGF2α analogs is generally known to significantly reduce their biological activity. Therefore, this compound is expected to be a much less potent agonist at the prostaglandin F (FP) receptor compared to its 15(R) epimer.
Mechanism of Action: The FP Receptor Signaling Pathway
Prostaglandin F2α analogs, including Fluprostenol, exert their intraocular pressure (IOP)-lowering effects primarily by acting as agonists for the FP receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2]
The primary signaling cascade initiated by FP receptor activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.
Comparative Performance of Prostaglandin Analogs
The following tables summarize the quantitative data comparing the in vitro activity and clinical efficacy of Travoprost (B1681362) (the active form of which is Fluprostenol, the 15(R) epimer), Latanoprost, and Bimatoprost.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Travoprost Acid | 3.2 - 15 | 3.5 - 15.8 |
| Latanoprost Acid | 3.1 - 25 | 29.5 - 100 |
| Bimatoprost Acid | 6.6 - 63 | 6.8 - 100 |
Data compiled from various in vitro studies. Ranges reflect variability in experimental conditions and cell types used.
Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Drug | Mean IOP Reduction (mmHg) | Percentage IOP Reduction |
| Travoprost (0.004%) | 7.0 - 9.0 | 28 - 35% |
| Latanoprost (0.005%) | 6.8 - 8.7 | 27 - 34% |
| Bimatoprost (0.03%) | 7.5 - 9.5 | 30 - 38% |
Data from comparative clinical trials in patients with open-angle glaucoma or ocular hypertension.[3][4][5][6][7] Values represent the approximate range of mean IOP reduction from baseline.
Experimental Protocols for Validation
To validate the experimental results of this compound or any PGF2α analog, a series of in vitro and in vivo assays are essential.
In Vitro Validation Methods
1. FP Receptor Binding Assay
This assay determines the affinity of the test compound for the FP receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]-PGF2α) and cell membranes expressing the FP receptor. The test compound's ability to displace the radioligand is measured.
-
Methodology:
-
Prepare cell membrane homogenates from cells overexpressing the human FP receptor.
-
Incubate the membranes with a fixed concentration of [3H]-PGF2α and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) value.
-
2. Functional Assays: Calcium Mobilization and Phosphoinositide Turnover
These assays measure the functional consequence of receptor binding, i.e., receptor activation.
-
Calcium Mobilization Assay:
-
Principle: FP receptor activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Culture cells expressing the FP receptor.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Determine the EC50 (half-maximal effective concentration) value.
-
-
-
Phosphoinositide (PI) Turnover Assay:
-
Principle: Measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
-
Methodology:
-
Label cells expressing the FP receptor with [3H]-myo-inositol.
-
Incubate the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extract the water-soluble inositol phosphates.
-
Separate the different IP species using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fractions.
-
-
In Vivo Validation
1. Intraocular Pressure (IOP) Measurement in Animal Models
This is the definitive test to confirm the ocular hypotensive activity of the compound.
-
Principle: The test compound is administered topically to the eyes of an appropriate animal model (e.g., normotensive or ocular hypertensive rabbits or non-human primates), and the change in IOP is measured over time.
-
Methodology:
-
Acclimatize the animals and establish a baseline IOP reading using a tonometer (e.g., Tono-Pen, pneumatonometer).
-
Administer a single topical dose of the test compound formulation to one eye, with the contralateral eye receiving the vehicle as a control.
-
Measure IOP in both eyes at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Calculate the mean change in IOP from baseline for both the treated and control eyes.
-
Compare the IOP-lowering effect of the test compound to a positive control (e.g., Travoprost).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. ophed.net [ophed.net]
- 4. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the diurnal ocular hypotensive efficacy of travoprost and latanoprost over a 44-hour period in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 15(S)-Fluprostenol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 15(S)-Fluprostenol in commercially available immunoassays. Understanding the specificity of these assays is critical for the accurate quantification of this potent prostaglandin (B15479496) F2α analog, the active metabolite of the glaucoma medication Travoprost. This document presents supporting experimental data, detailed methodologies for cross-reactivity assessment, and visual representations of relevant biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The cross-reactivity of an immunoassay determines its specificity. The following tables summarize the cross-reactivity of a commercially available Fluprostenol ELISA kit, which detects this compound, and compares it with the cross-reactivity profiles of assays for other relevant prostaglandin analogs, namely Prostaglandin F2α (PGF2α) and Latanoprost. This comparative data is essential for researchers to assess the potential for interference from structurally related compounds in their samples.
Table 1: Cross-Reactivity of Fluprostenol ELISA Kit
| Compound | Cross-Reactivity (%) |
| Fluprostenol (this compound) | 100 |
| 2,3-dinor Fluprostenol | 100 |
| Fluprostenol lactone diol | 100 |
| 9-keto Fluprostenol | 83 |
| This compound isopropyl ester | 27 |
| 11-keto Fluprostenol | 15.2 |
| (+)-Fluprostenol isopropyl ester | 10 |
| 9-keto Fluprostenol isopropyl ester | 8.50 |
| 15-keto Fluprostenol free acid | 0.90 |
| 15-keto Fluprostenol isopropyl ester | 0.02 |
| Latanoprost | <0.01 |
| Latanoprost free acid | <0.01 |
| 15-epi Latanoprost | <0.01 |
| Prostaglandin F2α | <0.01 |
| Prostaglandin E2 | <0.01 |
| Prostaglandin D2 | <0.01 |
Data sourced from a commercially available Fluprostenol ELISA kit. It is important to note that this compound is the free acid form and the primary analyte for this assay.
Table 2: Comparative Cross-Reactivity of Alternative Prostaglandin Immunoassays
| Immunoassay Target | Cross-Reactant | Cross-Reactivity (%) |
| Prostaglandin F2α (PGF2α) | Prostaglandin F2α Ethanolamide | 244.1 |
| Prostaglandin F2α | 100 | |
| Prostaglandin F1α | 61 | |
| Prostaglandin F3α | 21 | |
| Prostaglandin E2 | 2.6 | |
| Prostaglandin D2 | 1.2 | |
| 11β-Prostaglandin F2α | 0.03 | |
| 8-iso Prostaglandin F2α | <0.01 | |
| Latanoprost | Latanoprost (free acid) | 100 |
| Latanoprost Isopropyl Ester | ~29 | |
| 15(R)-Latanoprost | 1.8 | |
| Bimatoprost | 0.06 | |
| Travoprost (free acid) | 0.03 | |
| Unoprostone | <0.01 | |
| Prostaglandin F2α | <0.01 |
Data compiled from commercially available PGF2α and Latanoprost ELISA kits.
Experimental Protocols
The determination of cross-reactivity in a competitive immunoassay is a critical step in assay validation. Below is a detailed protocol outlining the key steps for assessing the cross-reactivity of a test compound in a competitive ELISA format.
Protocol for Determining Percent Cross-Reactivity in a Competitive ELISA
1. Principle:
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites coated on a microplate. The concentration of the target analyte is inversely proportional to the signal generated.
2. Materials:
-
Microplate pre-coated with a capture antibody specific for the primary analyte (e.g., anti-Fluprostenol antibody).
-
Primary analyte standard (e.g., this compound).
-
Test compounds for cross-reactivity assessment.
-
Enzyme-conjugated primary analyte (tracer).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
3. Procedure:
-
Preparation of Standard Curve: Prepare a serial dilution of the primary analyte standard in the assay buffer to create a standard curve. The concentration range should be appropriate to generate a sigmoidal curve.
-
Preparation of Test Compounds: Prepare serial dilutions of each test compound in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition of binding.
-
Assay Procedure:
-
Add a defined volume of either the standard or the test compound solution to the appropriate wells of the microplate.
-
Add a defined volume of the enzyme-conjugated primary analyte (tracer) to all wells except the blank.
-
Add a defined volume of the specific antibody to all wells except the blank and non-specific binding (NSB) wells.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
4. Calculation of Percent Cross-Reactivity:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of binding for each standard and test compound concentration relative to the maximum binding (B/B₀), where B is the absorbance of the sample/standard and B₀ is the absorbance of the zero standard.
-
-
Determine the 50% Inhibition Concentration (IC₅₀):
-
Plot the percentage of binding (B/B₀) against the log of the concentration for both the primary analyte standard and each test compound.
-
From the resulting sigmoidal curves, determine the concentration of the primary analyte (Standard IC₅₀) and the concentration of the test compound (Test Compound IC₅₀) that cause 50% inhibition of maximum binding.
-
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (Standard IC₅₀ / Test Compound IC₅₀) x 100
Visualizations
Visual diagrams are provided below to illustrate the key biological pathway and experimental workflow relevant to the assessment of this compound.
Prostaglandin F2α (FP) Receptor Signaling Pathway
This compound is a selective agonist for the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor. The binding of this compound to the FP receptor initiates a signaling cascade that is crucial for its biological effects, including the reduction of intraocular pressure.
Caption: FP Receptor Signaling Pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical steps involved in determining the cross-reactivity of a compound in a competitive ELISA.
Stereospecificity of Fluprostenol Isomers on the Prostaglandin F Receptor (FP Receptor): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluprostenol (B1673476) isomers and their interaction with the prostaglandin (B15479496) F (FP) receptor. Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent and selective agonist for the FP receptor, a G-protein coupled receptor involved in various physiological processes. Understanding the stereospecificity of these interactions is critical for the development of targeted and effective therapeutics.
Comparative Analysis of Fluprostenol Isomers
Fluprostenol exists as a racemic mixture of two enantiomers: (+)-fluprostenol and (-)-fluprostenol. The pharmacological activity is predominantly attributed to the (+)-enantiomer, also known as travoprost (B1681362) acid. This stereoselectivity is a key factor in its potent agonist activity at the FP receptor.
Binding Affinity and Functional Activity
Experimental data demonstrates a significant difference in the binding affinity and functional potency between the fluprostenol isomers at the human FP receptor. The (+)-enantiomer exhibits high affinity and potent agonism, while data for the (-)-enantiomer is less prevalent in the literature, suggesting significantly lower activity.
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| (+)-Fluprostenol | 35 ± 5[1] | 17.5 (cloned human ocular FP receptors) |
| 49.9 | 19.1 (rat A7r5 cells) | |
| 37.3 (mouse 3T3 cells) | ||
| (-)-Fluprostenol | Data not available | Data not available |
| Racemic Fluprostenol | Data not available | Potent inhibitor of adipose differentiation (IC50: 3 to 10 x 10⁻¹¹ M)[2] |
Note: The available data primarily focuses on the pharmacologically active (+)-fluprostenol. The lack of extensive data on the (-)-enantiomer suggests it is significantly less active at the FP receptor. The potent activity of racemic fluprostenol in certain assays is likely driven by the (+)-enantiomer.
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist like (+)-fluprostenol primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human FP receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled fluprostenol isomer.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled FP receptor agonist.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate the FP receptor and induce an increase in intracellular calcium concentration.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the human FP receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the fluprostenol isomer into the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of the fluprostenol isomer.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
The available evidence strongly indicates a high degree of stereospecificity in the interaction of fluprostenol isomers with the FP receptor. The (+)-enantiomer, travoprost acid, is a potent agonist with high binding affinity, driving the pharmacological effects of racemic fluprostenol. This underscores the importance of stereochemistry in drug design and development for targeting the FP receptor. Further studies are warranted to fully characterize the pharmacological profile of the (-)-enantiomer to provide a complete comparative picture.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Using 15(S)-Fluprostenol as a Reference Standard in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15(S)-Fluprostenol as an analytical reference standard against other relevant prostaglandin (B15479496) F2α analogs, namely Latanoprost and Travoprost. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standard for their analytical needs, with a focus on purity, stability, and performance in common analytical techniques.
Introduction to this compound
This compound is a synthetic prostaglandin F2α analog and a stereoisomer of the potent FP receptor agonist, fluprostenol.[1] It is a key compound in pharmaceutical research, particularly in the development of ophthalmic solutions for glaucoma, where it can be an active metabolite of prodrugs like this compound isopropyl ester.[2] As a reference standard, it is crucial for the accurate identification and quantification of the active pharmaceutical ingredient (API) and its related substances in drug formulations.
Physicochemical and Performance Comparison of Prostaglandin Reference Standards
The selection of a suitable reference standard is paramount for the accuracy and reliability of analytical data. The following tables provide a comparative summary of the key physicochemical properties and analytical performance characteristics of this compound, Latanoprost, and Travoprost.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Latanoprost | Travoprost |
| Molecular Formula | C₂₃H₂₉F₃O₆[1] | C₂₆H₄₀O₅ | C₂₆H₃₅F₃O₆ |
| Molecular Weight | 458.5 g/mol [1] | 432.6 g/mol | 500.6 g/mol |
| Purity | ≥98%[1] | ≥99.0% | Pharmaceutical Primary Standard |
| Storage Temperature | -20°C[1] | +5°C | -20°C |
| Stability | ≥ 2 years (at -20°C)[1] | ≥ 1 year | Information not available |
| Formulation | Solution in ethanol[1] | Neat oil | Neat |
Table 2: Comparison of Analytical Method Performance
| Parameter | This compound (Data inferred from related compounds) | Latanoprost | Travoprost |
| Analytical Method | HPLC-UV, LC-MS/MS | HPLC-UV[3][4] | HPLC-UV[5] |
| Linearity Range | Not explicitly found | 40–60 µg/mL (for API), 0.05–2.77 µg/mL (for related substances)[3][4] | 0.02-219.29 μg·mL⁻¹[6] |
| Correlation Coefficient (r²) | Not explicitly found | >0.999[3][4] | >0.9998[5] |
| Limit of Detection (LOD) | Not explicitly found | 0.025 µg/mL[3][4] | 2 ng[6] |
| Limit of Quantitation (LOQ) | Not explicitly found | 0.35 µg/mL[3][4] | Not explicitly found |
| Accuracy (Recovery) | Not explicitly found | 98.0–102.0% (for API), 90.0–110.0% (for impurities)[3][4] | 99.7% (RSD=0.60%)[6] |
| Precision (RSD) | Not explicitly found | <3.7%[7] | Not explicitly found |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. The following are representative experimental protocols for the analysis of prostaglandin analogs using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for this class of compounds.
Protocol 1: Stability-Indicating HPLC Method for Travoprost and Related Substances
This method is adapted from a validated stability-indicating HPLC method for Travoprost.[5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 15 cm; L1 packing).
-
Mobile Phase: A mixture of Acetonitrile (B52724) and a 2.18 mg/mL aqueous solution of sodium 1-octanesulfonate, adjusted to a pH of 3.5 with phosphoric acid (17:33 v/v).[5]
-
Flow Rate: 2.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 100 µL.
-
Standard Preparation: Prepare a standard solution of Travoprost reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.04 mg/mL).
-
Sample Preparation: Dilute the pharmaceutical dosage form with a suitable solvent to achieve a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard.
Protocol 2: HPLC Method for the Analysis of Latanoprost and its Isomers
This method is based on a validated HPLC procedure for the separation of Latanoprost and its isomers.[3][7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A stationary system comprising chiral and cyano columns.[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.
-
Detection Wavelength: 210 nm.[3]
-
Standard Preparation: Prepare standard solutions of Latanoprost and its isomers in a suitable diluent to concentrations within the validated linear range (e.g., 40-60 µg/mL for Latanoprost, 0.05-2.77 µg/mL for related substances).[3][4]
-
Sample Preparation: Prepare the sample solution from the drug product to fall within the established linear range.
-
Analysis: Perform the chromatographic analysis and quantify the main component and its related substances against the respective reference standards.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound and other prostaglandin analogs in pharmaceutical analysis.
Caption: Prostaglandin F2α signaling pathway.
Caption: HPLC analysis workflow.
Caption: Method validation parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpas.com [ijrpas.com]
- 6. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]
- 7. akjournals.com [akjournals.com]
In Vitro Biological Activity of 15(S)-Fluprostenol and a Comparative Analysis with Clinically Relevant Prostaglandin F2α Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro confirmation of the biological activity of Fluprostenol, with a comparative assessment against other key prostaglandin (B15479496) F2α (PGF2α) analogs. This guide provides an overview of the signaling pathways, comparative biological activity data, and detailed experimental protocols.
Introduction
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α. It is an isomer of the more extensively studied (+)-Fluprostenol (also known as Travoprost acid), the active form of the glaucoma medication Travoprost. Prostaglandin F2α analogs are potent agonists of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that is crucial for various physiological processes, and is a key target for therapeutic intervention, particularly in ophthalmology for the reduction of intraocular pressure.
While this compound is a known isomer, publicly available in vitro quantitative data on its specific binding affinity and functional potency at the FP receptor is limited. It is generally understood that the stereochemistry at the C-15 position is critical for biological activity, with the 15(R) epimer, (+)-Fluprostenol, being significantly more potent. This guide will therefore focus on the well-characterized biological activity of (+)-Fluprostenol and provide a comparative analysis with other commercially successful FP receptor agonists: Latanoprost acid (the active form of Latanoprost) and Bimatoprost acid (the active form of Bimatoprost).
FP Receptor Signaling Pathway
The biological effects of Fluprostenol and other PGF2α analogs are primarily mediated through the activation of the FP receptor, which is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Comparative In Vitro Biological Activity
The following tables summarize the in vitro biological activity of (+)-Fluprostenol (Travoprost acid) in comparison to Latanoprost acid and Bimatoprost acid. The data is derived from receptor binding assays and functional assays measuring phosphoinositide turnover, a direct downstream effect of FP receptor activation.
Table 1: FP Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor Ki (nM) | Reference |
| (+)-Fluprostenol (Travoprost acid) | 35 ± 5 | [1] |
| Latanoprost acid | 98 | [1] |
| Bimatoprost acid | 83 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency at the FP Receptor (EC50, nM) in Human Trabecular Meshwork (h-TM) Cells
| Compound | EC50 (nM) in h-TM Cells | Reference |
| (+)-Fluprostenol (Travoprost acid) | 3.6 | [1] |
| Latanoprost acid | 32-124 | [1] |
| Bimatoprost acid | 2.8-3.8 | [1] |
Lower EC50 values indicate higher potency in activating the receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and further investigation.
Radioligand Binding Assay for FP Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the FP receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGF2α) for binding to the FP receptor in a cell membrane preparation.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from HEK293 cells transfected with the human FP receptor).
-
Radioligand: [3H]-PGF2α.
-
Test compounds: this compound, (+)-Fluprostenol, Latanoprost acid, Bimatoprost acid.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
Test compound or vehicle.
-
[3H]-PGF2α (at a concentration close to its Kd, e.g., 2-5 nM).
-
-
To determine non-specific binding, add a high concentration of a non-labeled PGF2α (e.g., 10 µM) in separate wells.
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay (IP-One ELISA)
Objective: To measure the functional potency (EC50) of test compounds by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Principle: Activation of the Gq-coupled FP receptor leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. The amount of accumulated IP1 is then measured using a competitive immunoassay (ELISA).
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
Test compounds: this compound, (+)-Fluprostenol, Latanoprost acid, Bimatoprost acid.
-
IP-One ELISA kit (containing IP1-HRP conjugate, anti-IP1 monoclonal antibody, and pre-coated plates).
-
Wash and substrate solutions for ELISA.
-
Microplate reader.
Protocol:
-
Seed the FP receptor-expressing cells in a 96-well plate and culture until they reach confluency.
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Add the stimulation buffer containing LiCl to each well.
-
Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells according to the IP-One ELISA kit instructions.
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the IP1-HRP conjugate and the anti-IP1 antibody.
-
After incubation and washing steps, add the substrate and measure the absorbance at the appropriate wavelength.
-
Generate a standard curve using the provided IP1 standards.
-
Calculate the concentration of IP1 in the cell lysates from the standard curve.
-
Plot the IP1 concentration against the log concentration of the test compound and determine the EC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of test compounds to induce an increase in intracellular calcium concentration.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to the FP receptor and subsequent release of calcium from intracellular stores, the dye binds to Ca2+ and its fluorescence properties change. This change in fluorescence is monitored in real-time.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound, (+)-Fluprostenol, Latanoprost acid, Bimatoprost acid.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Seed the FP receptor-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Prepare the dye loading solution by mixing the fluorescent dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60-90 minutes to allow for dye uptake.
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Prepare serial dilutions of the test compounds in the assay buffer in a separate plate.
-
Initiate the fluorescence reading, establishing a baseline.
-
Use the automated injector to add the test compounds to the cell plate.
-
Continue to monitor the fluorescence intensity over time to capture the calcium transient.
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the log concentration of the test compound to determine the EC50 value.
References
Safety Operating Guide
Navigating the Safe Disposal of 15(S)-Fluprostenol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 15(S)-Fluprostenol, a prostaglandin (B15479496) F2α analog, in a laboratory setting.[1][2] Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related prostaglandin analogs, such as Fluprostenol, indicate potential hazards.[3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a respirator.[4]
Quantitative Data Summary
The following table summarizes key information for this compound and its isopropyl ester. This data is essential for understanding the compound's properties for safe handling and storage.
| Property | This compound | This compound isopropyl ester |
| Molecular Formula | C₂₃H₂₉F₃O₆ | C₂₆H₃₅F₃O₆ |
| Formula Weight | 474.5 | 500.6 |
| Storage Temperature | -20°C | -20°C |
| Solubility (Ethanol) | Soluble | 30 mg/ml |
| CAS Number | 54276-24-3 | 1420791-14-5 |
| Primary Hazard Class | Based on related compounds, may be considered a hazardous substance requiring special disposal considerations. | Based on related compounds, may be considered a hazardous substance requiring special disposal considerations.[3][5] |
Step-by-Step Disposal Protocol for Laboratory Settings
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical and hazardous waste.[6][7] The following protocol outlines the necessary steps for its proper disposal in a research or drug development environment.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this waste from non-hazardous and other types of chemical waste.
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept closed at all times except when adding waste.[8]
-
Ensure the label includes "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA).[8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
4. Prohibition of Sewering:
-
Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals.[7][9]
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[7]
6. Training and Documentation:
-
Ensure all personnel handling this compound are trained on these disposal procedures and the associated hazards.[7]
-
Maintain accurate records of the waste generated and its disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
